Product packaging for AZ3146(Cat. No.:CAS No. 1124329-14-1)

AZ3146

Cat. No.: B611999
CAS No.: 1124329-14-1
M. Wt: 452.5 g/mol
InChI Key: YUKWVHPTFRQHMF-UHFFFAOYSA-N
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Description

AZ 3146 is an inhibitor of the monopolar spindle 1 (Mps1) checkpoint kinase (IC50 = 35 nM). It displays selectivity over 46 other kinases including Cdk1 and Aurora kinase B. It has been shown to inhibit the recruitment of Mad1, Mad2, and centromere protein E (CENP-E) to kinetochores. AZ 3146 can be used with GSK923295, an inhibitor of CENP-E, to generate aneuploidy in cells.>AZ3146 is a novel and potent Mps1 inhibitor, which was used to probe the role of Mps1's catalytic activity during mitosis. This compound also inhibits FAK, JNK1, JNK2, KSP and Kit. In in vitro kinase assays, this compound inhibited human Mps1Cat with an IC50 (50% inhibitory concentration) of ~35 nM. This compound also efficiently inhibited autophosphorylation of full-length Mps1 immunoprecipitated from human cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N6O3 B611999 AZ3146 CAS No. 1124329-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-28-12-10-17(11-13-28)33-18-8-9-19(21(14-18)32-3)26-23-25-15-20-22(27-23)30(24(31)29(20)2)16-6-4-5-7-16/h8-9,14-17H,4-7,10-13H2,1-3H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKWVHPTFRQHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719960
Record name 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124329-14-1
Record name 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AZ3146 mechanism of action in mitosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of AZ3146 in Mitosis

Introduction

This compound is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2][3][4] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[2][5] By inhibiting Mps1, this compound effectively overrides this checkpoint, leading to premature anaphase entry, chromosome missegregation, and abnormal mitotic exit.[1][2] This technical guide provides a detailed overview of the molecular mechanism of this compound, summarizing key quantitative data, experimental methodologies, and the signaling pathways involved in its mitotic effects.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of Mps1 kinase.[2] Mps1 plays an essential role in the recruitment of key SAC proteins, including Mad1 and Mad2, to unattached kinetochores. This process is fundamental to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and halting the cell cycle in mitosis.

The action of this compound is context-dependent, based on when it is introduced relative to mitotic entry:

  • Inhibition Before Mitotic Entry: If Mps1 is inhibited by this compound before the cell enters mitosis, the subsequent recruitment of both Mad1 and Mad2 to kinetochores is completely abolished.[2][5]

  • Inhibition After Mitotic Entry: If this compound is introduced after a cell has already entered mitosis and the SAC is active, it has a more nuanced effect. The core complex of Mad1 and closed-Mad2 (C-Mad2) remains bound to the kinetochores. However, the Mps1-dependent recruitment of open-Mad2 (O-Mad2) to this core complex is blocked.[2][5] This step is crucial for the catalytic amplification of the "wait anaphase" signal. By preventing O-Mad2 recruitment, this compound effectively silences the SAC even after it has been established.[2]

Beyond its role in the SAC, Mps1 activity is also required for the proper localization of the kinesin-related motor protein Centromere Protein E (CENP-E) to kinetochores, a process which is severely impaired by this compound treatment.[2][5] This contributes to defects in chromosome alignment. Interestingly, this compound does not appear to directly inhibit the activity of other key mitotic kinases like Cdk1 or Aurora B.[2]

A striking consequence of Mps1 inhibition by this compound is the significant accumulation of Mps1 itself at the kinetochores.[2] This has led to a model where Mps1 facilitates its own release from kinetochores through trans-autophosphorylation. By blocking this catalytic activity, this compound traps Mps1 at its site of action.[2][5]

AZ3146_Mechanism_of_Action Mps1 Mps1 Kinase Mad1_C_Mad2 Mad1-C-Mad2 Core Complex Mps1->Mad1_C_Mad2 Recruits & Maintains O_Mad2 O-Mad2 Mps1->O_Mad2 Recruits CENP_E CENP-E Mps1->CENP_E MCC Mitotic Checkpoint Complex (MCC) Assembly Mad1_C_Mad2->MCC O_Mad2->MCC APC_C APC/C Inhibition MCC->APC_C Anaphase Anaphase Onset Blocked APC_C->Anaphase This compound This compound This compound->Mps1

Caption: this compound inhibits Mps1 kinase, blocking the recruitment of O-Mad2 and CENP-E, which overrides the Spindle Assembly Checkpoint.

Mps1_Autoregulation cluster_Normal Normal Mps1 Dynamics cluster_Inhibited With this compound Mps1_dimer Mps1 Dimer at Kinetochore Mps1_phos Trans-autophosphorylation Mps1_dimer->Mps1_phos Mps1_release Mps1 Released from Kinetochore Mps1_phos->Mps1_release This compound This compound Mps1_dimer_inhib Mps1 Dimer at Kinetochore This compound->Mps1_dimer_inhib Mps1_trapped Mps1 Trapped at Kinetochore (Accumulation) Mps1_dimer_inhib->Mps1_trapped Phosphorylation Blocked

Caption: this compound blocks Mps1 trans-autophosphorylation, leading to its accumulation at the kinetochore.

Quantitative Data

The inhibitory and cellular activities of this compound have been characterized through various assays.

Table 1: In Vitro Inhibitory Activity
Target / AssaySubstrate / Cell LineMethodIC50 / GI50Reference
Mps1 Kinase (human)Mps1CatIn Vitro Kinase Assay~35 nM[2][3][4]
Mps1 Kinase (human)Full length, 6xHis/GST-taggedFluorescence Assay (sf9 cells)7 nM[1]
Mps1 AutophosphorylationMyc-tagged Mps1 (HCT116 cells)Cell-based Phos-tag Assay0.72 µM[1]
Cell Growth InhibitionHCT116 cellsMTT Assay (72h)1.2 µM[1]
Off-target Kinases (>40% inhibition at 1µM)FAK, JNK1, JNK2, KITKinase Panel Screen>40% Inh.[2][4]
Table 2: Cellular Effects on Mitosis (HeLa Cells)
ParameterConditionValueReference
Mitotic DurationUnperturbed MitosisControl: ~90 min, this compound: ~32 min[1][2]
Abnormal Mitoses2 µM this compound~90% of cells[1][2]
Anaphase w/o Alignment2 µM this compound~50% of cells[1][2]
Mitotic Exit w/o Segregation2 µM this compound~30% of cells[1][2]
Mad2 Kinetochore LocalizationNocodazole ArrestReduced to ~15% of control[1][2]
Mad1 Kinetochore LocalizationNocodazole ArrestReduced to ~60% of control[1][2]
Mps1 Kinetochore LocalizationNocodazole Arrest~6-fold increase vs. control[2]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

In Vitro Mps1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Mps1.

  • Enzyme Source: Recombinant human Mps1 catalytic domain (Mps1Cat) or full-length Mps1 immunoprecipitated from human cells.[2]

  • Substrate: A generic kinase substrate such as Myelin Basic Protein (MBP).[6]

  • Reaction Mixture: The enzyme is incubated with the substrate in a kinase buffer containing ATP (spiked with γ-32P-ATP) and MgCl2.

  • Inhibitor: Reactions are performed across a range of this compound concentrations.

  • Detection: The reaction is stopped, and proteins are separated by SDS-PAGE. The incorporation of 32P into the substrate is quantified using phosphorimaging to determine the extent of inhibition and calculate the IC50 value.[2]

Cell-Based Mps1 Autophosphorylation Assay

This assay determines the ability of this compound to inhibit Mps1 activity within a cellular context.

  • Cell Line: Human HCT116 cells expressing Myc-tagged Mps1.[1]

  • Protocol:

    • Cells are treated with the proteasome inhibitor MG132 to arrest them in mitosis and prevent protein degradation.

    • Cells are then incubated with various concentrations of this compound for a defined period (e.g., 2 hours).[1]

    • Cells are lysed, and Mps1 is immunoprecipitated using an anti-Myc antibody.

    • The phosphorylation status of Mps1 is analyzed by Western blotting using Phos-tag™ SDS-PAGE, which retards the migration of phosphorylated proteins.[2] A shift from slower-migrating (phosphorylated) to faster-migrating (unphosphorylated) bands indicates Mps1 inhibition.[2]

Immunofluorescence Staining for Kinetochore Protein Localization

This method visualizes the effect of this compound on the recruitment of SAC proteins to kinetochores.

  • Cell Line: HeLa cells are commonly used.[2]

  • Protocol:

    • Cells are cultured on coverslips and treated with nocodazole to depolymerize microtubules and activate the SAC. MG132 is often co-administered to prevent mitotic exit.[2]

    • Cells are simultaneously or subsequently treated with this compound (e.g., 2 µM) or a vehicle control.[2]

    • Cells are fixed (e.g., with paraformaldehyde), permeabilized (e.g., with Triton X-100), and blocked.

    • Incubation with primary antibodies against kinetochore components (e.g., anti-centromere antibody - ACA) and target proteins (e.g., Mad1, Mad2, CENP-E).[2]

    • Incubation with species-specific secondary antibodies conjugated to fluorophores.

    • DNA is counterstained with DAPI.

    • Coverslips are mounted and imaged using confocal or widefield fluorescence microscopy. The fluorescence intensity of the target protein at the kinetochores (co-localized with the ACA signal) is quantified.[2]

IF_Workflow start Seed HeLa cells on coverslips treatment Treat with Nocodazole + MG132 ± this compound start->treatment fix_perm Fix with PFA Permeabilize with Triton X-100 treatment->fix_perm block Block with BSA or serum fix_perm->block primary_ab Incubate with Primary Antibodies (e.g., anti-Mad2, anti-ACA) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibodies primary_ab->secondary_ab stain_mount Counterstain DNA (DAPI) Mount on slide secondary_ab->stain_mount image Image with Fluorescence Microscope stain_mount->image quantify Quantify Kinetochore Fluorescence Intensity image->quantify

Caption: Experimental workflow for immunofluorescence analysis of kinetochore protein localization after this compound treatment.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Mps1 kinase. Its mechanism of action is centered on the abrogation of the spindle assembly checkpoint through the inhibition of Mps1-mediated recruitment of essential checkpoint proteins to the kinetochore. This leads to a rapid and often defective progression through mitosis, highlighting the critical role of Mps1 in maintaining genomic stability. The detailed understanding of its molecular interactions and cellular consequences makes this compound an invaluable tool for research into mitotic regulation and a foundational compound for the development of Mps1-targeted cancer therapeutics.

References

AZ3146: A Technical Whitepaper on a Potent Inhibitor of the Spindle Assembly Checkpoint Kinase Mps1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of AZ3146, a potent and selective small molecule inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of the SAC is a hallmark of many cancers, making Mps1 an attractive target for therapeutic intervention. This whitepaper details the mechanism of action of this compound, summarizes its in vitro and cellular activities, provides detailed experimental protocols for its characterization, and visually represents its effects on cellular signaling pathways.

Introduction to the Spindle Assembly Checkpoint and Mps1

The spindle assembly checkpoint (SAC) is a sophisticated signaling pathway that delays the onset of anaphase until all chromosomes are correctly attached to the microtubules of the mitotic spindle. This checkpoint prevents the missegregation of chromosomes, a major driver of aneuploidy and genomic instability, which are characteristic features of cancer. The serine/threonine kinase Mps1 (also known as TTK) is a master regulator of the SAC, localized to the kinetochores of unattached chromosomes, where it initiates a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation.

This compound: A Selective Mps1 Inhibitor

This compound is a potent and selective inhibitor of Mps1 kinase. Its inhibitory action disrupts the normal functioning of the spindle assembly checkpoint, leading to premature exit from mitosis and subsequent cell death, particularly in cancer cells that are highly dependent on a functional SAC for survival.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of Mps1. This inhibition prevents the phosphorylation of downstream Mps1 substrates at the kinetochore, thereby abrogating the recruitment of essential SAC proteins, including Mad1 and Mad2. The failure to assemble the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the APC/C, allows for the premature degradation of securin and cyclin B, leading to sister chromatid separation and mitotic exit in the presence of unaligned chromosomes.

Quantitative Data

The following tables summarize the in vitro and cellular potency of this compound.

Target Assay Type IC50 Reference
Mps1In vitro kinase assay~35 nM

Table 1: In Vitro Kinase Inhibitory Potency of this compound

Kinase Inhibition at 1 µM Reference
FAK>40%
JNK1>40%
JNK2>40%
KIT>40%

Table 2: Off-Target Kinase Activity of this compound

Cell Line Assay Type GI50 Reference
HCT116MTT assay (72h)1.2 µM

Table 3: Cellular Proliferation Inhibition by this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Mps1 Kinase Assay

This protocol describes the measurement of Mps1 kinase activity in the presence of this compound using a radiometric assay.

Materials:

  • Recombinant human Mps1

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing recombinant Mps1 and MBP in kinase reaction buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction for 20-30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the incorporation of 33P into the MBP substrate using a scintillation counter.

  • Calculate the percentage of Mps1 inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability at each this compound concentration relative to the DMSO control and determine the GI50 value.

Western Blotting

This protocol provides a general framework for analyzing protein expression and phosphorylation levels following this compound treatment.

Materials:

  • Cells treated with this compound or DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mps1, anti-phospho-Mps1, anti-Mad1, anti-Mad2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence

This protocol describes the visualization of the subcellular localization of proteins of interest after this compound treatment.

Materials:

  • Cells grown on coverslips and treated with this compound or DMSO

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-Mad1, anti-Mad2, anti-α-tubulin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix and permeabilize the treated cells.

  • Block the cells to reduce non-specific antibody binding.

  • Incubate with primary antibodies.

  • Wash and incubate with fluorophore-conjugated secondary antibodies.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize and capture images using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

AZ3146_Mechanism_of_Action cluster_kinetochore Unattached Kinetochore Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 Recruitment Mad2 Mad2 Mps1->Mad2 Recruitment APC_C APC/C Mad1->APC_C Inhibition Mad2->APC_C Inhibition This compound This compound This compound->Mps1 Inhibition Anaphase Anaphase APC_C->Anaphase Activation

Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.

Western_Blot_Workflow Cell_Treatment Cell Treatment (this compound or DMSO) Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical workflow for a Western Blotting experiment.

SAC_Signaling_Pathway Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached_Kinetochore->Mps1 Activates Mad1_Mad2 Mad1/Mad2 Recruitment Mps1->Mad1_Mad2 MCC Mitotic Checkpoint Complex (MCC) Assembly Mad1_Mad2->MCC APC_C_Cdc20 APC/C-Cdc20 MCC->APC_C_Cdc20 Inhibits Anaphase_Onset Anaphase Onset APC_C_Cdc20->Anaphase_Onset This compound This compound This compound->Mps1 Inhibits

Caption: The Spindle Assembly Checkpoint signaling cascade.

Clinical Development

To date, there is no publicly available information to suggest that this compound has entered clinical trials. While several other Mps1 inhibitors have been investigated in clinical settings, the development status of this compound remains preclinical based on the available literature.

Conclusion

This compound is a valuable research tool for elucidating the intricate mechanisms of the spindle assembly checkpoint. Its high potency and selectivity for Mps1 make it a suitable probe for studying the consequences of SAC inhibition in various cellular contexts. The data presented in this whitepaper highlight the potential of targeting Mps1 as a therapeutic strategy in oncology. Further investigation into the in vivo efficacy and safety profile of this compound and similar Mps1 inhibitors is warranted to fully assess their clinical potential.

AZ3146: A Technical Guide to its Effects on Kinetochore Protein Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZ3146 is a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). This checkpoint ensures the fidelity of chromosome segregation during mitosis by preventing the premature separation of sister chromatids. Inhibition of Mps1 by this compound disrupts the localization of key kinetochore proteins, leading to a compromised SAC, chromosome misalignment, and ultimately, mitotic errors. This technical guide provides an in-depth analysis of the effects of this compound on kinetochore protein localization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

The Role of Mps1 in the Spindle Assembly Checkpoint

The spindle assembly checkpoint is a crucial surveillance mechanism that monitors the attachment of microtubules to kinetochores. Unattached or improperly attached kinetochores activate the SAC, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin B, thereby delaying the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.

Mps1 kinase is a key upstream regulator of the SAC. Its catalytic activity is essential for the recruitment of several downstream checkpoint proteins to unattached kinetochores, including Mad1 and Mad2.[1] The recruitment of these proteins is a critical step in the generation of the mitotic checkpoint complex (MCC), the diffusible inhibitor of the APC/C.

Quantitative Effects of this compound on Kinetochore Protein Localization

Treatment of cells with this compound leads to a significant reduction in the kinetochore localization of several critical SAC and motor proteins. The following table summarizes the quantitative data from immunofluorescence microscopy studies.

Kinetochore ProteinCell LineThis compound Concentration% Reduction in Kinetochore Localization (Mean)Reference
Mad2HeLa2 µM~85%[1]
Mad1HeLa2 µM~40%[1]
CENP-EHeLaNot Specified~90%[1]

Note: The percentage reduction is calculated relative to control cells treated with a vehicle (e.g., DMSO). The precise values can vary depending on the experimental conditions and cell line used.

Signaling Pathways and Mechanisms of Action

This compound, by inhibiting the kinase activity of Mps1, disrupts the signaling cascade that leads to the recruitment of downstream checkpoint proteins. The following diagram illustrates the simplified signaling pathway at an unattached kinetochore and the point of intervention by this compound.

AZ3146_Mechanism_of_Action Mps1 Mps1 Kinase (Active) Mad1_Mad2_recruitment Recruitment of Mad1-Mad2 Complex Mps1->Mad1_Mad2_recruitment Phosphorylation events CENPE_recruitment Recruitment of CENP-E Mps1->CENPE_recruitment SAC_Bypass SAC Bypass SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mad1_Mad2_recruitment->SAC_Activation This compound This compound This compound->Mps1 Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition Mitotic_Arrest Proper Mitotic Arrest Anaphase_Inhibition->Mitotic_Arrest Chromosome_Missegregation Chromosome Missegregation SAC_Bypass->Chromosome_Missegregation

Caption: Mechanism of this compound action on the spindle assembly checkpoint.

Inhibition of Mps1 by this compound prevents the recruitment of the Mad1-Mad2 complex and the motor protein CENP-E to unattached kinetochores.[1] The lack of Mad1-Mad2 at kinetochores abrogates the spindle assembly checkpoint, leading to premature anaphase entry even in the presence of unaligned chromosomes.[1] The failure to recruit CENP-E, a kinesin-like motor protein, further contributes to chromosome congression defects.[1] Interestingly, the inhibition of Mps1 has been shown to increase the abundance of Mps1 itself at kinetochores, suggesting a potential negative feedback loop that regulates its own localization.[1][2]

Experimental Protocols

The following section details a standard immunofluorescence protocol to assess the effect of this compound on the localization of kinetochore proteins.

Cell Culture and Treatment
  • Cell Seeding: Plate HeLa cells onto glass coverslips in a 6-well plate at a density that will result in 60-70% confluency the following day.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 2 µM).

    • For the control, prepare a vehicle-only medium containing the same final concentration of DMSO.

    • To enrich for mitotic cells and visualize unattached kinetochores, co-treat cells with a microtubule-depolymerizing agent such as nocodazole (e.g., 100 ng/mL) and a proteasome inhibitor like MG132 (e.g., 20 µM) to arrest cells in mitosis.

    • Incubate the cells with the drug-containing or vehicle-only medium for a specified period (e.g., 2-4 hours) at 37°C in a 5% CO2 incubator.

Immunofluorescence Staining
  • Fixation:

    • Aspirate the culture medium and gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% bovine serum albumin in PBS with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies against the kinetochore protein of interest (e.g., anti-Mad2, anti-CENP-E) and a centromere marker (e.g., anti-centromere antibody, ACA, or CREST serum) in the blocking buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

    • Dilute fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • DNA Staining and Mounting:

    • Wash the cells three times with PBST for 5 minutes each.

    • Stain the DNA with DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

Image Acquisition and Analysis
  • Microscopy: Acquire images using a confocal or widefield fluorescence microscope equipped with appropriate filters.

  • Image Analysis:

    • Quantify the fluorescence intensity of the protein of interest at individual kinetochores, which are identified by the centromere marker.

    • Subtract the background fluorescence from the kinetochore signal.

    • Normalize the kinetochore intensity of the protein of interest to the intensity of the centromere marker to account for variations in staining and illumination.

    • Compare the normalized fluorescence intensities between this compound-treated and control cells to determine the percentage reduction in protein localization.

The following diagram outlines the general workflow for an immunofluorescence experiment.

Immunofluorescence_Workflow start Start: Plate Cells treatment Treat with this compound and Nocodazole/MG132 start->treatment fixation Fixation (e.g., Paraformaldehyde) treatment->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab staining DNA Staining (e.g., DAPI) secondary_ab->staining mounting Mount Coverslips staining->mounting imaging Image Acquisition (Confocal Microscopy) mounting->imaging analysis Image Analysis and Quantification imaging->analysis end End: Results analysis->end

Caption: General workflow for immunofluorescence analysis.

Conclusion

This compound is a valuable chemical tool for dissecting the intricate molecular mechanisms governing the spindle assembly checkpoint and chromosome segregation. Its specific inhibition of Mps1 kinase activity leads to a dramatic delocalization of key kinetochore proteins, providing a powerful system to study the consequences of a compromised SAC. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of Mps1 in mitotic fidelity and exploring its potential as a therapeutic target in oncology. The provided diagrams serve to visually summarize the complex signaling pathways and experimental procedures involved in this area of research.

References

An In-depth Technical Guide to AZ3146: A Selective Mps1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AZ3146, a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Mps1 represents a promising therapeutic strategy for cancer by inducing mitotic errors and subsequent cell death in rapidly dividing tumor cells.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of the Mps1 kinase. Mps1 is a dual-specificity kinase that plays a central role at the apex of the SAC signaling cascade. In a normal mitosis, Mps1 is recruited to unattached kinetochores, where it initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.

By inhibiting Mps1, this compound prevents the recruitment of essential SAC proteins, including Mad1 and Mad2, to the kinetochores. This abrogation of the SAC allows cells to bypass the mitotic checkpoint, even in the presence of misaligned chromosomes. The consequence is a premature and often aberrant exit from mitosis, leading to severe chromosome missegregation, aneuploidy, and ultimately, cell death through mitotic catastrophe.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, detailing its potency and cellular effects.

Table 1: In Vitro Kinase Inhibition Profile

Target Kinase IC50 (nM) Selectivity Notes
Mps1 (TTK) ~35 Primary Target
FAK >40% inhibition at 1 µM Off-target activity observed
JNK1 >40% inhibition at 1 µM Off-target activity observed
JNK2 >40% inhibition at 1 µM Off-target activity observed
Kit >40% inhibition at 1 µM Off-target activity observed
Cdk1 Not inhibited Highly selective over Cdk1

| Aurora B | Not inhibited | Highly selective over Aurora B |

Table 2: Cellular Activity of this compound

Cell Line Assay Type Endpoint Result
HeLa Time-lapse microscopy Duration of Mitosis Reduced from ~90 min to ~32 min
HeLa Immunofluorescence Abnormal Mitosis ~90% of cells show abnormal mitoses
HeLa Immunofluorescence Mad2 Kinetochore Localization Reduced to ~15% of control levels
HeLa Immunofluorescence CENP-E Kinetochore Localization Severely impaired recruitment
BEL-7404 (HCC) Cell Cytotoxicity IC50 7.13 µM

| SMMC-7721 (HCC) | Cell Cytotoxicity | IC50 | 28.62 µM |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

This protocol details an in vitro assay to measure the inhibitory activity of this compound against recombinant Mps1 kinase using a radioactive ATP substrate.

  • Reagents and Setup:

    • Enzyme: 500 ng of His-tagged human Mps1 catalytic domain (Mps1Cat, amino acids 510-857) per reaction.

    • Substrate: 0.5 µg/mL Myelin Basic Protein (MBP).

    • Kinase Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1 mM EGTA, 50 µg/mL BSA, and 0.1% β-mercaptoethanol.

    • ATP Mix: 100 µM γ-[³²P]ATP (specific activity of ~2 µCi per assay).

    • Inhibitor: this compound serially diluted in DMSO.

  • Procedure:

    • Add Mps1Cat enzyme, MBP substrate, and specified concentrations of this compound to wells of a reaction plate containing kinase buffer.

    • Initiate the kinase reaction by adding the ATP mix.

    • Incubate the reaction at 30°C for 20 minutes.

    • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [³²P]ATP.

    • Perform a final wash in acetone and allow the paper to air dry.

  • Data Analysis:

    • Quantify the incorporation of ³²P into the MBP substrate using a scintillation counter.

    • Calculate the percent inhibition relative to a DMSO vehicle control and plot the results to determine the IC50 value.

This protocol is used to assess the effect of this compound on cell cycle progression, specifically its ability to override the SAC.

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and allow them to adhere.

    • Treat cells with a mitotic arresting agent (e.g., 100 ng/mL nocodazole) to activate the SAC.

    • Concurrently, treat cells with 2 µM this compound or a vehicle control (DMSO) for a specified duration (e.g., 16-24 hours).

  • Sample Preparation:

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining and Analysis:

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. An increase in cells with >4N DNA content indicates a failure of mitosis and subsequent re-replication, confirming SAC override.

This protocol allows for the visualization and quantification of key SAC proteins at kinetochores following this compound treatment.

  • Cell Culture and Treatment:

    • Grow HeLa cells on glass coverslips.

    • Treat cells with nocodazole (100 ng/mL) and MG132 (a proteasome inhibitor to prevent mitotic exit) with or without 2 µM this compound for 2 hours.

  • Fixation and Permeabilization:

    • Fix the cells in 4% paraformaldehyde in PBS for 10 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.

    • Block with 3% BSA in PBS for 1 hour.

  • Antibody Staining:

    • Incubate with primary antibodies against the protein of interest (e.g., anti-Mad2) and a kinetochore marker (e.g., anti-centromere antibody, ACA) diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Wash three times with PBS and counterstain DNA with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of the protein of interest at individual kinetochores (identified by the ACA signal) using imaging software. Normalize the signal to the ACA intensity to control for variability.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1_inactive Mps1 (Inactive) Mps1_active Mps1 (Active) Mps1_inactive->Mps1_active Autophosphorylation Mad1_Mad2 Mad1-C-Mad2 Core Mps1_active->Mad1_Mad2 Recruitment O_Mad2 O-Mad2 Mps1_active->O_Mad2 Recruitment of O-Mad2 to core complex This compound This compound Mps1_active->this compound Inhibition Mad1_Mad2->O_Mad2 Recruitment MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC O_Mad2->MCC APC_C APC/C MCC->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Activation leads to

Caption: Mps1 signaling at the kinetochore and inhibition by this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents 1. Prepare Reagents (Enzyme, Substrate, Buffer) Mix 3. Combine Enzyme, Substrate, Buffer, and this compound Reagents->Mix Inhibitor 2. Serially Dilute This compound Inhibitor->Mix Start 4. Initiate with γ-[32P]ATP Mix->Start Incubate 5. Incubate at 30°C Start->Incubate Spot 6. Spot onto P81 Paper Incubate->Spot Wash 7. Wash to Remove Unused ATP Spot->Wash Count 8. Scintillation Counting Wash->Count Analyze 9. Calculate % Inhibition and Determine IC50 Count->Analyze

Caption: Workflow for an in vitro Mps1 kinase inhibition assay.

AZ3146_Consequences This compound This compound Mps1 Mps1 Kinase Activity This compound->Mps1 Inhibits SAC_Override SAC Override This compound->SAC_Override Causes Misalignment Chromosome Misalignment This compound->Misalignment Causes SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates ChromosomeAlignment Proper Chromosome Alignment Mps1->ChromosomeAlignment Promotes MitoticTiming Normal Mitotic Timing SAC->MitoticTiming Maintains Segregation High-Fidelity Chromosome Segregation MitoticTiming->Segregation Allows Time For ChromosomeAlignment->Segregation Ensures CellViability Cell Viability Segregation->CellViability Maintains Mitotic_Slippage Accelerated Mitotic Exit (Mitotic Slippage) SAC_Override->Mitotic_Slippage Missegregation Chromosome Missegregation Mitotic_Slippage->Missegregation Misalignment->Missegregation Aneuploidy Aneuploidy Missegregation->Aneuploidy CellDeath Mitotic Catastrophe & Cell Death Aneuploidy->CellDeath

Caption: Logical flow of the cellular consequences of Mps1 inhibition by this compound.

Foundational Research on Mps1 Kinase and Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK (Threonine Tyrosine Kinase), is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Upregulation of Mps1 is a common feature in a multitude of human cancers, where it contributes to tumorigenesis by attenuating the SAC, thereby allowing aneuploid cells to proliferate.[4][5] This aberrant activity has positioned Mps1 as a compelling therapeutic target for cancer drug development, leading to the creation of numerous small molecule inhibitors, some of which have advanced to clinical trials.[6][7][8][9] This technical guide provides an in-depth overview of the foundational research on Mps1 kinase in the context of cancer, detailing its signaling pathways, quantitative data on its expression and inhibition, and comprehensive experimental protocols for its study.

Mps1 Kinase: Structure and Function

The Mps1 protein kinase is a highly conserved serine/threonine kinase with a less well-characterized tyrosine kinase activity.[5] Its structure consists of a C-terminal kinase domain and a less conserved N-terminal region that is crucial for its localization and regulation.[3] The kinase domain of human Mps1 has been crystallized, revealing a unique ATP-binding pocket that has been exploited for the design of specific inhibitors.[3]

The primary and most extensively studied function of Mps1 is its role as a master regulator of the SAC.[1][2] The SAC is a signaling cascade that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1] Mps1 is recruited to unattached kinetochores, where it initiates the checkpoint signaling cascade by phosphorylating multiple downstream targets.[4][6][10][11][12]

Data Presentation

Mps1 Overexpression in Various Cancer Types

Mps1 is overexpressed in a wide range of human malignancies, and its expression levels often correlate with higher tumor grade and poorer prognosis.[2][4]

Cancer TypeMps1 Expression StatusReference
Breast CancerSignificantly elevated in breast cancer cell lines and triple-negative breast cancer (TNBC) samples; correlates with high histologic grade.[2][13][2][13]
GlioblastomaOverexpressed and positively correlates with tumor grade and negatively with survival time.[2][2]
Gastric CancermRNA expression level is significantly higher in cancer tissues compared to adjacent normal tissues.[14][14]
Colon CancerOverexpressed in colon cancer tissues.[5][5]
Hepatocellular Carcinoma (HCC)Highly expressed in HCC tissues compared to normal tissues.[15][15]
Lung CancerOverexpressed in lung cancer.[4][4]
Thyroid CarcinomaOverexpressed in anaplastic thyroid carcinoma.[4][4]
MedulloblastomaHighly expressed in patient samples compared to normal cerebellum.[16]
Preclinical Efficacy of Mps1 Inhibitors

A number of small molecule inhibitors targeting Mps1 have been developed and have shown potent anti-tumor activity in preclinical studies.

InhibitorCancer Cell Line(s)IC50 ValueReference
BAY 1161909Various tumor cell lines<10 nM (in vitro kinase assay)[17][18]
BAY 1217389Various tumor cell lines<10 nM (in vitro kinase assay); 0.63 ± 0.27 nM[3][17][18][19]
Mps-BAY1Human MPS11-10 nM[20][21]
Mps-BAY2aHuman MPS11-10 nM[20][21]
Mps-BAY2bHuman MPS11-10 nM[20][21]
S81694JURKAT (T-ALL)126 nM[22]
S81694RS4-11 (B-ALL)51 nM[22]
S81694BV-173 (BCR-ABL1+ B-ALL)75 nM[22]
S81694TOM-1 (BCR-ABL1+ B-ALL)83 nM[22]
Compound 9Gastric Cancer Cell Lines6.4 nM (kinase assay)[15]
Cpd 39TTK<10 nM[8]
Cpd 39A-375 (skin cancer)12 nM[8]
CFI-402257Breast, colorectal, pancreatic, lung, and prostate cancer cell linesPotent activity[23]
NMS-01940153EHepatocellular Carcinoma (HCC) cell lines~2-Log higher anti-proliferative activity compared to sorafenib, lenvatinib, and regorafenib[24]

Signaling Pathways and Experimental Workflows

Mps1 Signaling in the Spindle Assembly Checkpoint

Mps1 acts at the apex of the SAC signaling cascade. Its recruitment to unattached kinetochores is a critical initiating event. This process is regulated by the balance of activities of Aurora B kinase and PP2A-B56 phosphatase. Once at the kinetochore, Mps1 phosphorylates a series of substrates to propagate the "wait anaphase" signal.

Mps1_SAC_Signaling cluster_kinetochore Unattached Kinetochore Aurora_B Aurora B Kinase Mps1_inactive Inactive Mps1 Aurora_B->Mps1_inactive Promotes localization PP2A_B56 PP2A-B56 Phosphatase PP2A_B56->Mps1_inactive Opposes localization Mps1_active Active Mps1 Mps1_inactive->Mps1_active Autophosphorylation (e.g., T676) Ndc80C Ndc80 Complex Mps1_active->Ndc80C Phosphorylates Knl1 Knl1 Mps1_active->Knl1 Phosphorylates (MELT repeats) Bub1_Bub3 Bub1/Bub3 Mps1_active->Bub1_Bub3 Phosphorylates Mad1_Mad2 Mad1/Mad2 Mps1_active->Mad1_Mad2 Phosphorylates Knl1->Bub1_Bub3 Recruits Bub1_Bub3->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Catalyzes formation APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Promotes

Caption: Mps1 signaling cascade at an unattached kinetochore to activate the Spindle Assembly Checkpoint.

Experimental Workflow for Mps1 Inhibitor Screening

The discovery and validation of Mps1 inhibitors typically follow a multi-step workflow, beginning with high-throughput screening and progressing to detailed cellular and in vivo characterization.

Mps1_Inhibitor_Screening_Workflow HTS High-Throughput Screening (e.g., In vitro kinase assay) Hit_Identification Hit Identification & Prioritization HTS->Hit_Identification IC50_Determination IC50 Determination (Dose-response curve) Hit_Identification->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Selectivity_Profiling->Cell_Viability Mechanism_of_Action Mechanism of Action Studies (e.g., SAC override, apoptosis analysis) Cell_Viability->Mechanism_of_Action In_Vivo_Xenograft In Vivo Xenograft Models Mechanism_of_Action->In_Vivo_Xenograft Clinical_Trials Clinical Trials In_Vivo_Xenograft->Clinical_Trials

Caption: A typical workflow for the discovery and preclinical development of Mps1 inhibitors.

Experimental Protocols

Mps1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits and provides a method for measuring Mps1 kinase activity by quantifying the amount of ADP produced.[13][25][26][27][28]

Materials:

  • Recombinant human Mps1/TTK enzyme

  • Mps1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, Mps1 substrate, and ATP.

    • Add the test inhibitor (dissolved in DMSO) or DMSO vehicle control to the appropriate wells.

    • Initiate the reaction by adding the diluted Mps1 enzyme to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add a volume of Kinase Detection Reagent equal to the total volume in the well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the Mps1 kinase activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[27][29]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Mps1 inhibitor in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Tumor Xenograft Model

This is a generalized protocol for evaluating the anti-tumor efficacy of an Mps1 inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Mps1 inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

    • Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the Mps1 inhibitor and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint and Analysis:

    • The study can be terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

    • Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the Mps1 inhibitor.

Conclusion

Mps1 kinase is a critical regulator of mitotic fidelity and a validated target for cancer therapy. Its overexpression in a wide array of human tumors underscores its importance in cancer biology. The development of potent and selective Mps1 inhibitors has shown significant promise in preclinical models, and several have progressed to clinical evaluation. The signaling pathways, quantitative data, and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working to further understand and therapeutically exploit the role of Mps1 in cancer. Future research will likely focus on refining Mps1-targeted therapies, identifying predictive biomarkers for patient stratification, and exploring rational combination strategies to overcome resistance and improve clinical outcomes.

References

An In-depth Technical Guide on the Impact of AZ3146 on Mitotic Timing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the small molecule inhibitor AZ3146 and its effects on the intricate process of mitotic timing. It consolidates quantitative data, outlines experimental methodologies, and visually represents the underlying molecular pathways and experimental designs.

Introduction

This compound is a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, a critical component of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[3] By inhibiting Mps1, this compound disrupts the SAC, leading to premature mitotic exit, chromosome missegregation, and ultimately, abnormal cell division.[1][3] This guide delves into the molecular and cellular consequences of Mps1 inhibition by this compound, with a specific focus on its impact on the timing and progression of mitosis.

Mechanism of Action: Disruption of the Spindle Assembly Checkpoint

Mps1 kinase activity is essential for the recruitment of key SAC proteins, including Mad1 and Mad2, to unattached kinetochores.[1][3] This recruitment is a critical step in the generation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and delaying anaphase.

This compound, with an in vitro IC50 of approximately 35 nM for human Mps1, effectively blocks the catalytic activity of Mps1.[1][4] This inhibition has several downstream consequences that collectively undermine the SAC. When Mps1 is inhibited before mitotic entry, the recruitment of both Mad1 and Mad2 to kinetochores is abolished.[1][2] However, if Mps1 is inhibited after the SAC is already active, the core Mad1-C-Mad2 complex remains at the kinetochores, but the recruitment of O-Mad2 is prevented.[1] This ultimately leads to a failure to establish or maintain a robust mitotic checkpoint signal, causing cells to override the SAC.[1][2]

AZ3146_Mechanism_of_Action cluster_Kinetochore Kinetochore cluster_Cytoplasm Cytoplasm Mps1 Mps1 Kinase Mad1_Mad2 Mad1-Mad2 Complex Mps1->Mad1_Mad2 Recruits CENP_E CENP-E Mps1->CENP_E Recruits Anaphase Premature Anaphase / Mitotic Exit Mad1_Mad2->Anaphase Inhibits (via SAC) CENP_E->Anaphase Promotes Alignment (Prevents Premature Exit) This compound This compound This compound->Mps1

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data on Mitotic Timing

The inhibition of Mps1 by this compound has a profound and quantifiable impact on the duration of mitosis and the fidelity of chromosome segregation. The following tables summarize key findings from studies on HeLa cells.

Table 1: Effect of this compound on the Duration of Mitosis

ConditionMean Duration of Mitosis (Nuclear Envelope Breakdown to Chromosome Decondensation)Cell Line
Control (DMSO)~90 minutesHeLa (GFP-H2B)
This compound (2 µM)~32 minutesHeLa (GFP-H2B)
Data sourced from Hewitt et al., 2010.[1][2]

Table 2: Mitotic Phenotypes Observed with this compound Treatment

PhenotypePercentage of CellsCell Line
Normal Mitosis~10%HeLa
Anaphase with Unaligned Chromosomes~50%HeLa
Mitotic Exit without Chromosome Segregation~30%HeLa
Other Abnormal Mitoses~10%HeLa
Data based on treatment of HeLa cells with this compound and sourced from Hewitt et al., 2010.[1][2]

Table 3: Effect of this compound on Kinetochore Localization of SAC Proteins

ProteinRelative Kinetochore Level (Compared to Control)Experimental Condition
Mad1~60%Nocodazole and MG132 treated HeLa cells
Mad2~15%Nocodazole and MG132 treated HeLa cells
Data sourced from Hewitt et al., 2010.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of this compound on mitotic timing.

1. Time-Lapse Microscopy for Mitotic Duration Analysis

  • Objective: To determine the time cells spend in mitosis from nuclear envelope breakdown (NEBD) to the onset of anaphase or chromosome decondensation.

  • Cell Line: HeLa cells stably expressing a fluorescently tagged histone (e.g., GFP-H2B) are commonly used to visualize chromosomes.

  • Cell Culture and Seeding: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin. For imaging, cells are seeded onto glass-bottomed dishes.

  • Drug Treatment: Cells are treated with a final concentration of 2 µM this compound or a vehicle control (DMSO) shortly before imaging.

  • Imaging: Live-cell imaging is performed using an inverted fluorescence microscope equipped with a temperature and CO2-controlled environmental chamber. Images are captured every 2-5 minutes for a period of 12-24 hours.

  • Data Analysis: The time of NEBD is marked by the loss of a clear nuclear boundary and the diffusion of the fluorescent histone signal throughout the cell. The end of mitosis is defined by the initiation of chromosome segregation in anaphase or by chromosome decondensation. The duration is calculated for a statistically significant number of cells (e.g., ≥75 cells) for each condition.[1]

2. Immunofluorescence for Kinetochore Protein Localization

  • Objective: To quantify the levels of SAC proteins, such as Mad1 and Mad2, at the kinetochores.

  • Cell Synchronization and Treatment: HeLa cells are grown on coverslips. To enrich for mitotic cells with an active SAC, cells are treated with a microtubule-depolymerizing agent like nocodazole (e.g., 3.3 µM) for 2-3 hours. To prevent mitotic exit, a proteasome inhibitor such as MG132 (e.g., 20 µM) is often co-administered. This compound (2 µM) or DMSO is added for the desired duration.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.

  • Antibody Staining: Cells are blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) and then incubated with primary antibodies against the protein of interest (e.g., anti-Mad1, anti-Mad2) and a centromere marker (e.g., anti-centromere antibody, ACA). This is followed by incubation with fluorescently-labeled secondary antibodies. DNA is counterstained with DAPI.

  • Imaging and Analysis: Images are acquired using a confocal or widefield fluorescence microscope. The fluorescence intensity of the protein of interest at the kinetochores (co-localized with the ACA signal) is measured using image analysis software and normalized to the ACA signal intensity.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Treatment Treatment & Imaging cluster_Analysis Data Analysis A Seed HeLa GFP-H2B cells on glass-bottom dish B Add 2 µM this compound or DMSO A->B C Place in live-cell imaging system (37°C, 5% CO2) B->C D Acquire images every 5 minutes for 24 hours C->D E Identify NEBD (Nuclear Envelope Breakdown) D->E F Identify Anaphase Onset or Chromosome Decondensation E->F G Calculate Mitotic Duration (Time from E to F) F->G H Quantify Phenotypes (e.g., misaligned chromosomes) G->H

Figure 2: Workflow for time-lapse microscopy experiment.

Logical Relationships and Consequences

The inhibition of Mps1 by this compound sets off a cascade of events that ultimately shortens mitosis at the cost of genomic stability. The logical flow from molecular inhibition to cellular phenotype is critical for understanding its potential as both a research tool and a therapeutic agent.

Logical_Consequences A This compound Administration B Inhibition of Mps1 Kinase Activity A->B C Failure to Recruit Mad2 to Kinetochores B->C D Impaired Spindle Assembly Checkpoint (SAC) Signaling C->D E Premature Activation of APC/C D->E F Rapid Degradation of Cyclin B1 and Securin E->F G Shortened Mitotic Duration F->G H Chromosome Missegregation F->H I Aneuploidy H->I

Figure 3: Logical flow from Mps1 inhibition to aneuploidy.

Conclusion

This compound is a powerful chemical probe for dissecting the role of Mps1 kinase in mitotic regulation. Its application leads to a dramatic acceleration of mitotic timing by overriding the spindle assembly checkpoint. This rapid progression through mitosis is, however, fraught with errors, including a high incidence of chromosome missegregation. The detailed quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers investigating mitotic regulation, the spindle assembly checkpoint, and the development of novel anti-cancer therapeutics targeting chromosomal instability. The pronounced effect of this compound on mitotic timing underscores the critical role of Mps1 in ensuring the fidelity of cell division.

References

A Technical Guide to the Cellular Consequences of AZ3146 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZ3146 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC).[1] This checkpoint ensures the fidelity of chromosome segregation during mitosis by preventing the premature onset of anaphase. By inhibiting Mps1, this compound effectively overrides the SAC, leading to a cascade of cellular events including accelerated and aberrant mitosis, chromosome missegregation, and impaired recruitment of essential checkpoint proteins to the kinetochores.[1][2] This guide provides an in-depth analysis of the cellular consequences of this compound treatment, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and workflows.

Introduction: Mps1 Kinase and the Spindle Assembly Checkpoint

The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that safeguards genomic integrity during cell division. It delays anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle. The Mps1 kinase is a master regulator of the SAC, localizing to unattached kinetochores and initiating a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of key proteins required to maintain the mitotic state.

Due to its essential role in cell division and its frequent overexpression in various cancers, Mps1 has emerged as a promising target for anti-cancer drug development. This compound was developed as a potent and selective inhibitor to probe the function of Mps1 and explore its therapeutic potential.[2]

Mechanism of Action of this compound

This compound exerts its effects through the direct inhibition of the catalytic activity of Mps1 kinase.[2] This inhibition prevents the phosphorylation of Mps1 substrates, disrupting the downstream signaling cascade required for SAC activation. When Mps1 is inhibited, unattached kinetochores fail to recruit essential checkpoint proteins like Mad1 and Mad2, preventing the formation of the MCC and leading to a premature silencing of the checkpoint.[1][2]

AZ3146_Mechanism_of_Action cluster_Kinetochore Unattached Kinetochore cluster_SAC SAC Signaling Mps1 Mps1 Kinase Mad1_Mad2 Mad1-Mad2 Complex Mps1->Mad1_Mad2 Recruits CENPE CENP-E Mps1->CENPE Recruits SAC_Active Spindle Assembly Checkpoint (SAC) Active Mad1_Mad2->SAC_Active APCC APC/C Inactive SAC_Active->APCC Anaphase Anaphase Blocked APCC->Anaphase This compound This compound This compound->Mps1 AZ3146_Consequences This compound This compound Mps1_Inhibition Mps1 Kinase Inhibition This compound->Mps1_Inhibition SAC_Override SAC Override Mps1_Inhibition->SAC_Override Impaired_Recruitment Impaired Kinetochore Recruitment (Mad2, CENP-E) Mps1_Inhibition->Impaired_Recruitment Accelerated_Mitosis Accelerated Mitotic Exit SAC_Override->Accelerated_Mitosis Alignment_Defects Chromosome Alignment Defects Impaired_Recruitment->Alignment_Defects Segregation_Errors Chromosome Segregation Errors Accelerated_Mitosis->Segregation_Errors Alignment_Defects->Segregation_Errors Cell_Death Mitotic Catastrophe / Cell Death Segregation_Errors->Cell_Death Experimental_Workflow start Plate HeLa Cells on Coverslips treatment Treat with Nocodazole, MG132 +/- this compound start->treatment fix_perm Fix with PFA, Permeabilize with Triton X-100 treatment->fix_perm blocking Block with BSA fix_perm->blocking primary_ab Incubate with Primary Antibodies (e.g., anti-Mad2, anti-ACA) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibodies primary_ab->secondary_ab imaging Mount with DAPI and Acquire Images secondary_ab->imaging quant Quantify Kinetochore Fluorescence Intensity imaging->quant

References

AZ3146: A Technical Guide for the Investigation of Aneuploidy in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aneuploidy, the state of having an abnormal number of chromosomes, is a hallmark of cancer. It is both a consequence of malignant transformation and a driver of tumor evolution, contributing to genetic instability and therapeutic resistance. The study of aneuploidy is therefore critical for understanding cancer biology and developing novel therapeutic strategies. AZ3146, a potent and selective small molecule inhibitor of the Monopolar spindle 1 (Mps1) kinase, has emerged as a valuable chemical tool to induce and study aneuploidy in cancer cells. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in aneuploidy research.

Core Mechanism of Action: Mps1 Inhibition and Spindle Assembly Checkpoint Override

This compound exerts its effects by targeting Mps1, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

By inhibiting Mps1, this compound disrupts the SAC signaling cascade. This leads to a premature entry into anaphase, even in the presence of unattached or improperly attached chromosomes. The consequence is a high frequency of chromosome missegregation, resulting in aneuploid daughter cells.

Quantitative Data on this compound

The following tables summarize key quantitative data related to the activity and effects of this compound, compiled from various studies.

Parameter Value Assay Condition Reference
IC₅₀ (Mps1) ~35 nMIn vitro kinase assay (human Mps1)[1]

Table 1: In vitro potency of this compound against Mps1 kinase.

Cell Line This compound Concentration Treatment Duration Observed Effect Percentage of Aneuploid Cells Reference
HCT1161 µMNot specifiedInduction of whole-chromosome aneuploidy92% (compared to 8% in untreated)[2]
HCT116 (diploid and tetraploid)5 µM72 hoursInduction of cell deathData provided as percentage of dying and dead cells[1]
HeLa2 µM2 hours (in presence of nocodazole and MG132)Abolished Mad1 and Mad2 kinetochore localizationNot applicable[3]
HeLa (H2B-GFP)Not specified-Reduced time in mitosis (from ~90 min to ~32 min)~90% of cells underwent abnormal mitosis[3]
Cal51, A375, RPE1-hTertNot specifiedNot specifiedReduced Matrigel invasionNot applicable[2]

Table 2: Cellular effects of this compound in various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study aneuploidy in cancer cells.

Cell Culture and this compound Treatment
  • Cell Lines: HCT116 (human colon carcinoma), HeLa (human cervical cancer), or other cancer cell lines of interest.

  • Culture Medium: McCoy's 5A for HCT116, DMEM for HeLa, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C. Dilute to the desired final concentration in pre-warmed culture medium immediately before use.

  • Treatment:

    • For aneuploidy induction followed by endpoint analysis (e.g., single-cell sequencing), treat cells with 1 µM this compound for a duration determined by the cell cycle length (e.g., 24 hours).[2]

    • For studying effects on mitotic progression and protein localization, a shorter treatment of 2 µM for 2 hours may be sufficient.[3]

    • For cell viability assays, a longer treatment of up to 72 hours with concentrations around 5 µM can be used.[1]

Immunofluorescence Staining for Mitotic Proteins (e.g., Mad1/Mad2)

This protocol is adapted from studies investigating the effect of this compound on SAC protein localization.[3]

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

  • Cell Synchronization (Optional but Recommended): To enrich for mitotic cells, synchronize cells at the G2/M boundary using a CDK1 inhibitor (e.g., RO-3306) or at the metaphase plate using a proteasome inhibitor (e.g., MG132) or a microtubule-depolymerizing agent (e.g., nocodazole).

  • This compound Treatment: Treat synchronized or asynchronous cells with 2 µM this compound for 2 hours.[3] Include appropriate vehicle (DMSO) and positive/negative controls.

  • Fixation: Wash cells once with pre-warmed PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies against Mad1 and Mad2 (and a kinetochore marker like CREST) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • DNA Staining and Mounting: Wash three times with PBST. Stain DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a confocal or widefield fluorescence microscope.

Quantification of Mitotic Errors by Live-Cell Imaging

This protocol allows for the direct observation and quantification of chromosome segregation errors induced by this compound.[2]

  • Cell Line Generation: Stably express a fluorescently tagged histone (e.g., H2B-GFP or H2B-mCherry) in the cancer cell line of interest to visualize chromosomes.

  • Cell Seeding: Seed the fluorescently labeled cells in a glass-bottom imaging dish.

  • Live-Cell Imaging Setup: Place the dish in a live-cell imaging chamber on a microscope equipped with environmental control (37°C, 5% CO₂).

  • This compound Treatment: Add this compound at the desired concentration (e.g., 1 µM) to the imaging medium just before starting the time-lapse acquisition.

  • Image Acquisition: Acquire time-lapse images (e.g., every 5-10 minutes) for a period sufficient to capture cells progressing through mitosis (e.g., 12-24 hours).

  • Analysis: Manually or automatically track individual cells as they enter and exit mitosis. Score for mitotic errors such as:

    • Lagging chromosomes: Chromosomes that fail to properly attach to the spindle and are left behind during anaphase.

    • Anaphase bridges: Chromatin bridges that connect the separating sister chromatids.

    • Micronuclei: Small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei.

    • Multipolar spindles: Mitotic spindles with more than two poles.

    • Mitotic slippage: Exit from mitosis without proper chromosome segregation, leading to a polyploid state.

Aneuploidy Quantification by Single-Cell DNA Sequencing

This advanced technique provides a high-resolution view of the aneuploid karyotypes induced by this compound.[2][4]

  • Cell Treatment and Harvesting: Treat cells (e.g., HCT116) with 1 µM this compound for 24 hours.[2] Harvest the cells by trypsinization and wash with PBS.

  • Single-Cell Isolation: Isolate single cells using a method such as fluorescence-activated cell sorting (FACS) or a commercial single-cell dispensing system.

  • Whole Genome Amplification: Perform whole genome amplification (WGA) on the DNA from each individual cell.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the amplified DNA and perform low-pass whole-genome sequencing.

  • Bioinformatic Analysis:

    • Alignment: Align the sequencing reads to the human reference genome.

    • Copy Number Variation (CNV) Calling: Use a dedicated single-cell CNV calling algorithm (e.g., Ginkgo, AneuFinder) to determine the copy number of each chromosome in each cell.

    • Aneuploidy Scoring: Quantify the degree of aneuploidy for each cell by counting the number of chromosomes that deviate from the normal diploid (or the parental cell line's) state.

    • Visualization: Generate heatmaps or karyotype plots to visualize the aneuploidy landscapes across the population of single cells.

Mandatory Visualizations

AZ3146_Mechanism_of_Action cluster_0 Mitotic Cell This compound This compound Mps1 Mps1 Kinase This compound->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Anaphase Anaphase SAC->Anaphase Inhibits (until chromosomes are aligned) Aneuploidy Aneuploidy Anaphase->Aneuploidy Leads to (when SAC is overridden)

Caption: Mechanism of action of this compound in inducing aneuploidy.

Experimental_Workflow_Aneuploidy_Quantification start Seed Cancer Cells treatment Treat with this compound (e.g., 1 µM for 24h) start->treatment harvest Harvest Single Cells treatment->harvest wga Whole Genome Amplification harvest->wga sequencing Low-Pass Whole Genome Sequencing wga->sequencing analysis Bioinformatic Analysis (CNV Calling) sequencing->analysis end Quantify Aneuploidy analysis->end

Caption: Workflow for aneuploidy quantification using this compound and single-cell sequencing.

SAC_Signaling_Pathway cluster_1 Kinetochore Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 Recruits Mad2_closed C-Mad2 Mad1->Mad2_closed Binds Mad2_open O-Mad2 Mad1->Mad2_open Recruits MCC Mitotic Checkpoint Complex (MCC) Mad2_closed->MCC Forms Mad2_open->Mad2_closed Conformational Change This compound This compound This compound->Mps1 Inhibits APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Triggers

References

Methodological & Application

Application Notes and Protocols for AZ3146 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3146 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1] The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound overrides the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells. These characteristics make this compound a valuable tool for studying mitotic regulation and a potential therapeutic agent in oncology.

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments, including assessments of its cytotoxic effects, impact on the cell cycle, and mechanism of action.

Mechanism of Action

This compound selectively inhibits the kinase activity of Mps1.[1] Mps1 plays a critical role at the kinetochores, protein structures assembled on the centromeres of chromosomes. During mitosis, Mps1 is essential for the recruitment of several key SAC proteins, including Mad1 and Mad2, to unattached kinetochores. The presence of this complex at unattached kinetochores sends a "wait anaphase" signal, preventing the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C) and the subsequent degradation of securin and cyclin B, which are required for sister chromatid separation and mitotic exit.

By inhibiting Mps1, this compound prevents the recruitment of Mad1 and Mad2 to kinetochores.[1] This abrogates the SAC signal, even in the presence of microtubule-destabilizing agents that would normally activate the checkpoint. Consequently, the APC/C becomes prematurely active, leading to the degradation of its substrates and an untimely exit from mitosis, often with unaligned chromosomes. This results in severe chromosomal instability and, ultimately, cell death.

Data Presentation

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. It is important to note that the cellular effects of this compound can be cell-line dependent.

ParameterValueCell Line/SystemReference
IC50 (in vitro kinase assay) ~35 nMCell-free[1]
Effective Concentration (SAC override) 2 µMHeLa[1]
Effective Concentration (Apoptosis Induction) 5 µMHCT116 (diploid and tetraploid)

Note: Further experimental validation is recommended to determine the optimal concentration for specific cell lines and assays.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

  • Cancer cell line of choice (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT/XTT Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Add 100 µL of solubilization buffer and incubate overnight at 37°C in a humidified chamber.

    • For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in cells treated with this compound. A common observation is a decrease in the G2/M population and an increase in cells with >4N DNA content due to re-replication after mitotic slippage.

Materials:

  • Cancer cell line of choice

  • 6-well cell culture plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with an effective concentration of this compound (e.g., 2 µM for HeLa cells) for 24-48 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M, and >4N).

Protocol 3: Immunofluorescence Staining for Mad2 Localization

This protocol is used to visualize the effect of this compound on the localization of the SAC protein Mad2 to kinetochores.

Materials:

  • Cancer cell line grown on coverslips

  • This compound

  • Microtubule-depolymerizing agent (e.g., nocodazole)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody against Mad2

  • Primary antibody against a centromere marker (e.g., CREST anti-centromere antibody)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with nocodazole (to enrich for mitotic cells with unattached kinetochores) and co-treat with this compound (e.g., 2 µM) for 2-4 hours.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies (anti-Mad2 and anti-centromere) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. In control cells, Mad2 should co-localize with the centromere marker at kinetochores. In this compound-treated cells, Mad2 localization to kinetochores will be significantly reduced or absent.

Mandatory Visualization

AZ3146_Signaling_Pathway cluster_mitosis Mitotic Progression Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 recruits SAC_Proteins Mad1, Mad2, Bub1, etc. Mps1->SAC_Proteins activates & recruits MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC form APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers This compound This compound This compound->Mps1 inhibits

Caption: this compound inhibits Mps1, disrupting the Spindle Assembly Checkpoint.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Start Start: Cancer Cell Culture Treatment Treat with this compound (various concentrations) Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Assays->CellCycle Mechanism Mechanistic Studies (e.g., Immunofluorescence) Assays->Mechanism Data Data Analysis Viability->Data CellCycle->Data Mechanism->Data IC50 Determine IC50 Data->IC50 Distribution Analyze Cell Cycle Distribution Data->Distribution Localization Assess Protein Localization Data->Localization End Conclusion: Characterize this compound Effects IC50->End Distribution->End Localization->End

Caption: A typical workflow for characterizing the effects of this compound.

References

Application Notes and Protocols: Determining the Optimal Concentration of AZ3146 for HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of AZ3146, a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase, for experiments involving human cervical cancer (HeLa) cells.

Introduction

This compound is a small molecule inhibitor of Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Mps1 by this compound leads to a defective SAC, resulting in premature anaphase entry, chromosome missegregation, and ultimately, aneuploidy and potential cell death. Understanding the optimal concentration of this compound is critical for accurately interpreting experimental results, whether the goal is to study the intricacies of the SAC, induce mitotic catastrophe, or assess its potential as an anticancer therapeutic.

Quantitative Data Summary

The optimal concentration of this compound for HeLa cells is application-dependent. For functional inhibition of the spindle assembly checkpoint, a concentration of 2 µM has been shown to be effective. The enzymatic inhibitory potential is significantly higher, as indicated by its IC50 value against the Mps1 kinase. A direct cytotoxic IC50 for HeLa cells is not consistently reported in the literature, necessitating its determination for specific experimental conditions.

ParameterConcentrationCell LineApplication
Functional Concentration 2 µMHeLaOverride of the Spindle Assembly Checkpoint (SAC)
Enzymatic IC50 ~35 nM-In vitro kinase assay against human Mps1Cat

Signaling Pathway

This compound targets the Mps1 kinase, a central component of the spindle assembly checkpoint signaling pathway. The following diagram illustrates the simplified pathway and the point of inhibition by this compound.

AZ3146_Mps1_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 recruits Bub1 Bub1 Mps1->Bub1 phosphorylates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly Bub1->MCC promotes assembly APC_C APC/C MCC->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Onset Separase->Anaphase triggers This compound This compound This compound->Mps1 inhibits MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed HeLa Cells (5,000 cells/well) Incubate1 Incubate 24h Seed->Incubate1 Treat Add this compound Serial Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance (570 nm) Add_DMSO->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 SAC_Override_Workflow cluster_prep Preparation cluster_arrest Mitotic Arrest cluster_treatment Treatment & Imaging cluster_analysis Analysis Seed Seed HeLa-H2B-GFP Arrest Treat with Nocodazole Seed->Arrest Add_this compound Add this compound (Dose Range) Arrest->Add_this compound Image Live-Cell Imaging Add_this compound->Image Monitor Monitor for Mitotic Exit Image->Monitor Determine_Conc Determine Optimal Concentration Monitor->Determine_Conc

Application Notes and Protocols for AZ3146 Treatment in Mitotic Arrest Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3146 is a potent and selective small molecule inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][3][4] Inhibition of Mps1 by this compound overrides the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells.[2] These characteristics make this compound a valuable tool for studying mitotic progression and a potential therapeutic agent for cancer treatment.

These application notes provide a comprehensive overview of the use of this compound to induce mitotic arrest, including its mechanism of action, effective concentrations, and detailed protocols for relevant cell-based assays.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data for this compound from various in vitro studies.

ParameterCell Line/SystemValueIncubation TimeAssay TypeReference
IC50 (Mps1 kinase inhibition) Cell-free~35 nMN/AIn vitro kinase assay[2]
IC50 (Mps1 autophosphorylation) HCT1160.72 µM2 hoursCellular function assay[2]
GI50 (Growth Inhibition) HCT1161.2 µM72 hoursMTT assay[2]
Effective Concentration (SAC Override) HeLa2 µM2 hours (post-nocodazole arrest)Mitotic exit analysis[2][5]
Mitosis Duration (Control) HeLa~90 minutesN/ATime-lapse microscopy[2]
Mitosis Duration (with 2 µM this compound) HeLa~32 minutesN/ATime-lapse microscopy[2]
Mad2 Kinetochore Localization HeLaReduced to ~15% of control2 hoursImmunofluorescence[2]
Mad1 Kinetochore Localization HeLaReduced to ~60% of control2 hoursImmunofluorescence[2]

Signaling Pathway and Experimental Workflow

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 plays a pivotal role at the apex of the SAC signaling cascade.[4][6] Upon sensing unattached kinetochores, Mps1 is activated and phosphorylates multiple downstream targets, including the kinetochore scaffold protein Knl1.[4][6] This phosphorylation event initiates a signaling cascade that leads to the recruitment of other SAC proteins, such as Bub1, BubR1, Mad1, and Mad2, to the kinetochores.[6] Ultimately, this leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B1 and delaying anaphase onset.[6] this compound, by inhibiting Mps1, prevents this entire cascade, leading to a failure to establish a mitotic arrest even in the presence of unattached chromosomes.

Mps1_Signaling_Pathway Mps1 Signaling in Spindle Assembly Checkpoint cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 Recruitment Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Recruitment MCC MCC (Mad2-Cdc20-BubR1-Bub3) Mad1_Mad2->MCC Formation APC_C APC/C MCC->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Activation This compound This compound This compound->Mps1 Inhibition

Caption: Mps1 signaling pathway in the spindle assembly checkpoint and the inhibitory effect of this compound.

Experimental Workflow for Assessing this compound-Induced Mitotic Arrest Override

A typical experiment to investigate the effect of this compound on mitotic arrest involves cell synchronization, drug treatment, and subsequent analysis of cell cycle progression and protein localization.

Experimental_Workflow Workflow for this compound Mitotic Arrest Analysis cluster_prep Cell Preparation & Synchronization cluster_treatment Drug Treatment cluster_analysis Analysis cell_culture 1. HeLa Cell Culture synchronization 2. Synchronize at G1/S (e.g., Double Thymidine Block) cell_culture->synchronization release 3. Release from Block synchronization->release nocodazole_arrest 4. Induce Mitotic Arrest (Nocodazole) release->nocodazole_arrest az3146_treatment 5. Treat with this compound or Vehicle nocodazole_arrest->az3146_treatment flow_cytometry 6a. Flow Cytometry (Cell Cycle Profile) az3146_treatment->flow_cytometry immunofluorescence 6b. Immunofluorescence (Mad1/Mad2 Localization) az3146_treatment->immunofluorescence time_lapse 6c. Time-Lapse Microscopy (Mitotic Timing) az3146_treatment->time_lapse

Caption: Experimental workflow for analyzing the effects of this compound on mitotic arrest.

Experimental Protocols

Protocol 1: Synchronization of HeLa Cells at the G1/S Boundary using Double Thymidine Block

This protocol is used to enrich a population of HeLa cells at the beginning of S phase, allowing for the study of subsequent cell cycle progression in a synchronized manner.

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Thymidine (2 mM stock solution in sterile water)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed HeLa cells in a culture dish at a density that will result in 30-40% confluency at the time of the first thymidine addition.

  • Incubate the cells for 24 hours under standard culture conditions (37°C, 5% CO2).

  • Add thymidine to the culture medium to a final concentration of 2 mM.

  • Incubate the cells for 18 hours. This will arrest the cells at the G1/S boundary.

  • Remove the thymidine-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete growth medium.

  • Incubate the cells for 9 hours to allow them to proceed through S, G2, and M phases.

  • Add thymidine again to a final concentration of 2 mM.

  • Incubate for another 17 hours. This second thymidine block will arrest the cells with higher synchrony at the G1/S boundary.

  • To release the cells into the cell cycle, remove the thymidine-containing medium, wash twice with warm PBS, and add fresh, pre-warmed complete growth medium. The cells will now proceed synchronously through the cell cycle.

Protocol 2: Induction of Mitotic Arrest and this compound Treatment

This protocol describes how to arrest synchronized HeLa cells in mitosis using nocodazole and then treat them with this compound to observe the override of the spindle assembly checkpoint.

Materials:

  • Synchronized HeLa cells (from Protocol 1)

  • Complete growth medium

  • Nocodazole (100 ng/mL final concentration)

  • This compound (2 µM final concentration)

  • DMSO (vehicle control)

Procedure:

  • Release HeLa cells from the double thymidine block as described in Protocol 1.

  • Incubate the cells for approximately 8-10 hours to allow them to progress to G2/M phase.

  • Add nocodazole to the culture medium to a final concentration of 100 ng/mL to depolymerize microtubules and induce mitotic arrest.

  • Incubate for 4-6 hours. At this point, a significant portion of the cell population should be arrested in mitosis.

  • Add this compound to the desired final concentration (e.g., 2 µM) to one set of dishes. To a control set of dishes, add an equivalent volume of DMSO.

  • Incubate for the desired duration (e.g., 1-2 hours) before proceeding to analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.

Materials:

  • Treated and control HeLa cells

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Protocol 4: Immunofluorescence Staining for Mad1 and Mad2 Localization at Kinetochores

This protocol is for visualizing the localization of the spindle assembly checkpoint proteins Mad1 and Mad2 at the kinetochores.

Materials:

  • HeLa cells grown on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100)

  • Primary antibodies: Rabbit anti-Mad1 and Mouse anti-Mad2

  • Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Grow and treat HeLa cells on sterile glass coverslips in a culture dish.

  • Wash the cells briefly with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with primary antibodies (e.g., rabbit anti-Mad1 at 1:500 and mouse anti-Mad2 at 1:200 dilution in blocking buffer) overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse at 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.

  • Wash the coverslips once with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the localization of Mad1 and Mad2 using a fluorescence microscope. Kinetochore localization will appear as distinct puncta within the nucleus of mitotic cells.

References

Application Notes and Protocols for Immunofluorescence Staining Following AZ3146 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3146, also known as AZD1152-HQPA, is a potent and highly selective inhibitor of Aurora B kinase.[1] Aurora B is a crucial serine/threonine kinase that functions as a key regulator of mitotic progression.[2] It is a component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during cell division.[2] The kinase activity of Aurora B is essential for several mitotic events, including chromosome condensation, biorientation on the mitotic spindle, the spindle assembly checkpoint, and cytokinesis.[2][3]

This compound functions by competitively binding to the ATP pocket of Aurora B, thereby inhibiting its kinase activity.[4] Inhibition of Aurora B disrupts its downstream signaling, leading to a cascade of mitotic errors.[4] A primary and well-established substrate of Aurora B is histone H3, which is phosphorylated at Serine 10 (H3S10ph) during mitosis.[3][4] This phosphorylation is critical for proper chromosome condensation and segregation.[3] Consequently, treatment of cells with this compound leads to a significant reduction in phospho-histone H3 levels.[3]

Phenotypically, the inhibition of Aurora B by this compound results in defects in chromosome alignment, failure of cytokinesis, and endoreduplication, which often leads to the formation of polyploid cells and can ultimately induce apoptosis.[3][5] These distinct cellular outcomes make immunofluorescence a powerful technique to investigate the mechanism of action of this compound and to assess its efficacy in a cellular context. This document provides a detailed protocol for immunofluorescence staining of cells treated with this compound, focusing on the analysis of phospho-histone H3 (Ser10) and α-tubulin to visualize the hallmark effects of Aurora B inhibition.

Signaling Pathway and Experimental Overview

AZ3146_Mechanism_of_Action cluster_0 Cellular Process This compound This compound Aurora_B_Kinase Aurora_B_Kinase This compound->Aurora_B_Kinase Inhibits Histone_H3 Histone_H3 Aurora_B_Kinase->Histone_H3 Phosphorylates Cytokinesis Cytokinesis Aurora_B_Kinase->Cytokinesis Regulates pHH3 Phospho-Histone H3 (Ser10) Histone_H3->pHH3 Chromosome_Condensation Chromosome_Condensation pHH3->Chromosome_Condensation Promotes

This compound mechanism of action.

Experimental Protocol: Immunofluorescence Staining

This protocol describes the immunofluorescent staining of cells cultured on coverslips to assess the effects of this compound treatment. The primary markers are phospho-histone H3 (Ser10) to monitor Aurora B kinase activity and α-tubulin to visualize the mitotic spindle and cell morphology.

Materials and Reagents

  • Cells of interest (e.g., HeLa, A549)

  • Glass coverslips (sterile)

  • Cell culture medium and supplements

  • This compound (Barasertib-HQPA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20

  • Primary antibodies:

    • Rabbit anti-phospho-Histone H3 (Ser10)

    • Mouse anti-α-Tubulin

  • Secondary antibodies:

    • Goat anti-rabbit IgG, Alexa Fluor 488 conjugated

    • Goat anti-mouse IgG, Alexa Fluor 594 conjugated

  • DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS)

  • Antifade mounting medium

  • Microscope slides

Experimental Workflow

IF_Workflow start Start cell_culture 1. Cell Seeding on Coverslips start->cell_culture treatment 2. This compound Treatment cell_culture->treatment fixation 3. Fixation (4% PFA) treatment->fixation permeabilization 4. Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking 5. Blocking (5% BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (anti-pHH3 & anti-α-Tubulin) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Alexa Fluor Conjugates) primary_ab->secondary_ab counterstain 8. Counterstain (DAPI) secondary_ab->counterstain mounting 9. Mounting counterstain->mounting imaging 10. Microscopy and Image Analysis mounting->imaging end End imaging->end

Immunofluorescence experimental workflow.

Procedure

  • Cell Culture and Treatment:

    • Sterilize glass coverslips and place them in the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations. A vehicle control (DMSO) should be included.

    • Treat the cells with this compound or vehicle for the desired duration (e.g., 24 hours).

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (rabbit anti-phospho-Histone H3 and mouse anti-α-Tubulin) in the blocking buffer to their optimal concentrations.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibodies (goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in the blocking buffer. Protect from light.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Counterstaining:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each in the dark.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them on microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslips with clear nail polish.

    • Image the slides using a fluorescence microscope with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.

Data Presentation and Analysis

Quantitative analysis of the immunofluorescence images can provide valuable insights into the dose-dependent effects of this compound.[6][7] The following table summarizes expected quantitative data from such an experiment.

This compound Concentration (nM)% of pHH3 (Ser10) Positive Mitotic Cells% of Cells with Misaligned Chromosomes% of Polyploid Cells (>4N DNA)
0 (Vehicle)95 ± 45 ± 22 ± 1
160 ± 735 ± 510 ± 3
1015 ± 575 ± 840 ± 6
100< 5> 9065 ± 9

Data are represented as mean ± standard deviation from three independent experiments.

Expected_Results treatment This compound Treatment inhibition Aurora B Kinase Inhibition treatment->inhibition phh3_decrease Decreased pHH3 (Ser10) Staining inhibition->phh3_decrease chromosome_misalignment Chromosome Misalignment inhibition->chromosome_misalignment cytokinesis_failure Cytokinesis Failure inhibition->cytokinesis_failure polyploidy Polyploidy cytokinesis_failure->polyploidy

Logical flow of expected results.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or no signal Inefficient primary antibodyOptimize antibody concentration; incubate overnight at 4°C.[8]
Incompatible secondary antibodyEnsure the secondary antibody is raised against the host species of the primary antibody.[9]
PhotobleachingMinimize exposure to light; use an antifade mounting medium.[8]
High background Insufficient blockingIncrease blocking time to 1-2 hours; use normal serum from the secondary antibody host species.[10]
Primary antibody concentration too highPerform a titration to determine the optimal antibody concentration.[11]
Inadequate washingIncrease the number and duration of wash steps.[10]
Non-specific staining Cross-reactivity of antibodiesRun a secondary antibody-only control; use pre-adsorbed secondary antibodies.[11]
Fixation artifactsUse fresh fixative; consider alternative fixation methods (e.g., methanol).

References

Application Notes and Protocols for Live-Cell Imaging of Mitosis with AZ3146

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ3146 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Inhibition of Mps1 by this compound overrides the SAC, leading to a premature and often erroneous exit from mitosis. This makes this compound a valuable tool for studying mitotic progression, chromosome segregation, and the consequences of SAC abrogation. These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies of mitosis.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Mps1 kinase with an IC50 of approximately 35 nM.[1][2] Mps1 is a dual-specificity kinase that plays a central role in the SAC. Its kinase activity is essential for the recruitment of several checkpoint proteins, including Mad1 and Mad2, to unattached kinetochores. This recruitment initiates a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins like securin and cyclin B1 for degradation, thereby preventing sister chromatid separation and mitotic exit.

By inhibiting Mps1, this compound prevents the localization of Mad2 to kinetochores, thus silencing the SAC.[1][2] This leads to the premature activation of the APC/C, resulting in an accelerated and often aberrant mitosis characterized by chromosome missegregation and aneuploidy.[2] Notably, this compound does not directly inhibit other key mitotic kinases such as Cdk1 or Aurora B.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on mitotic progression as reported in the literature. These data were primarily generated using HeLa cells.

Table 1: Effect of this compound on Mitotic Duration

Cell LineTreatmentDuration of Mitosis (Nuclear Envelope Breakdown to Chromosome Decondensation)Reference
HeLaControl (DMSO)~90 minutes[1][2]
HeLa2 µM this compound~32 minutes[1][2]

Table 2: Phenotypic Outcomes of Mitosis in the Presence of this compound

Cell LineTreatmentNormal MitosisAnaphase without Full Chromosome AlignmentMitotic Exit without Obvious SegregationReference
HeLa2 µM this compound~10%~50%~30%[2]

Table 3: Effect of this compound on Kinetochore Protein Localization

ProteinTreatmentKinetochore Localization Level (relative to control)Reference
Mad22 µM this compound~15%[1][2]
Mad12 µM this compound~60%[2]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitotic Progression with this compound

This protocol describes the use of live-cell imaging to observe the effects of this compound on the duration and fidelity of mitosis.

Materials:

  • HeLa cells (or other suitable cell line) stably expressing a fluorescently tagged histone (e.g., H2B-GFP) to visualize chromosomes.

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS, HEPES buffer).

  • This compound (stock solution in DMSO, e.g., 10 mM).

  • Glass-bottom dishes or chambered coverslips suitable for microscopy.

  • An inverted fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2), and appropriate filter sets for the fluorescent protein.[3][4]

Procedure:

  • Cell Seeding: One to two days prior to imaging, seed the H2B-GFP expressing cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

  • Drug Preparation: On the day of the experiment, prepare the final working concentration of this compound in pre-warmed live-cell imaging medium. A typical starting concentration is 2 µM. Prepare a vehicle control with the same concentration of DMSO.

  • Microscope Setup: Turn on the microscope and the environmental chamber, allowing them to equilibrate to 37°C and 5% CO2.

  • Initiating the Experiment:

    • Wash the cells once with pre-warmed live-cell imaging medium.

    • Add the live-cell imaging medium containing either this compound or DMSO (vehicle control) to the cells.

    • Immediately place the dish on the microscope stage.

  • Image Acquisition:

    • Locate a field of view with several cells in interphase or early prophase.

    • Set up the time-lapse imaging parameters. For observing mitotic progression, acquiring images every 3-5 minutes is generally sufficient.

    • Use the lowest possible laser power and exposure time to minimize phototoxicity while still obtaining a good signal-to-noise ratio.[5]

    • Acquire images for a period sufficient to capture cells progressing through mitosis (e.g., 2-4 hours).

  • Data Analysis:

    • Analyze the time-lapse movies to determine the duration of mitosis (from nuclear envelope breakdown to the onset of anaphase or chromosome decondensation).

    • Score the mitotic phenotypes (e.g., normal segregation, chromosome mis-alignment, mitotic slippage).

Protocol 2: Immunofluorescence Staining for Kinetochore Proteins after this compound Treatment

This protocol is for fixed-cell analysis of the localization of kinetochore proteins, such as Mad1 and Mad2, following this compound treatment.

Materials:

  • HeLa cells (or other suitable cell line).

  • Complete cell culture medium.

  • This compound.

  • Nocodazole (optional, to enrich for mitotic cells).

  • MG132 (proteasome inhibitor, to prevent mitotic exit).

  • Coverslips.

  • Paraformaldehyde (PFA) solution (e.g., 4% in PBS).

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

  • Blocking buffer (e.g., 3% BSA in PBS).

  • Primary antibodies (e.g., anti-Mad1, anti-Mad2).

  • Fluorescently labeled secondary antibodies.

  • DAPI for DNA staining.

  • Mounting medium.

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a petri dish.

    • To enrich for mitotic cells, you can synchronize the cells or treat with nocodazole (e.g., 100 ng/mL for several hours).

    • Add 2 µM this compound and 20 µM MG132 to the culture medium and incubate for 1-2 hours. MG132 will trap the cells in mitosis, allowing for better visualization of kinetochore protein localization.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with 3% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain the DNA with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

  • Analysis:

    • Quantify the fluorescence intensity of the protein of interest at the kinetochores.

Visualizations

AZ3146_Mechanism_of_Action cluster_0 Normal Spindle Assembly Checkpoint (SAC) cluster_1 Effect of this compound Mps1 Mps1 Kinase Mad1_Mad2 Mad1-Mad2 Complex Mps1->Mad1_Mad2 promotes recruitment Kinetochore Unattached Kinetochore Kinetochore->Mps1 recruits APC_C APC/C Mad1_Mad2->APC_C inhibits Anaphase Anaphase APC_C->Anaphase inhibition prevents This compound This compound Mps1_inhibited Mps1 Kinase (inhibited) This compound->Mps1_inhibited inhibits Mad1_Mad2_inactive Mad1-Mad2 not recruited Mps1_inhibited->Mad1_Mad2_inactive recruitment blocked APC_C_active APC/C (active) Mad1_Mad2_inactive->APC_C_active inhibition lifted Premature_Anaphase Premature Anaphase & Chromosome Missegregation APC_C_active->Premature_Anaphase promotes Live_Cell_Imaging_Workflow start Seed H2B-GFP cells on glass-bottom dish prepare_media Prepare live-cell imaging medium with this compound or DMSO start->prepare_media add_media Add prepared medium to cells prepare_media->add_media microscope_setup Equilibrate microscope environmental chamber (37°C, 5% CO2) imaging Time-lapse fluorescence microscopy (e.g., images every 3-5 min) microscope_setup->imaging add_media->imaging analysis Analyze mitotic duration and phenotypes imaging->analysis end Results analysis->end

References

Application Notes and Protocols: AZD1775 in Combination with Other Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

AZD1775, also known as adavosertib, is a potent and selective small molecule inhibitor of the WEE1 kinase. WEE1 is a critical cell cycle checkpoint protein that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), thereby preventing entry into mitosis. In cancer cells, particularly those with p53 mutations, inhibition of WEE1 can lead to uncontrolled mitotic entry with damaged DNA, resulting in mitotic catastrophe and apoptosis. This mechanism of action makes AZD1775 a promising agent for combination therapies, as it can sensitize cancer cells to the effects of DNA-damaging agents and other targeted therapies. These application notes provide an overview of preclinical and clinical findings for AZD1775 in combination with other anti-cancer agents, along with protocols for in vitro and in vivo studies.

Combination Strategies

Combination therapy is a cornerstone of cancer treatment, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity compared to monotherapy.[1][2] AZD1775 has been investigated in combination with various anti-cancer agents, including chemotherapy, targeted therapies like PARP inhibitors, and immunotherapy.

AZD1775 with Chemotherapy

The combination of AZD1775 with DNA-damaging chemotherapeutic agents is a well-explored strategy. By inhibiting the G2/M checkpoint, AZD1775 allows cancer cells to enter mitosis with DNA damage induced by chemotherapy, leading to synergistic cell death.

Table 1: Preclinical and Clinical Data of AZD1775 in Combination with Chemotherapy

Combination AgentCancer TypeModel SystemKey FindingsReference
Gemcitabine and RadiationPancreatic CancerClinical Trial (Phase I)Well-tolerated; overall survival substantially higher than historical controls.[3]
Irinotecan/SN38Pancreatic Ductal AdenocarcinomaPDX models and cell linesEnhanced anti-tumor effects, decreased proliferation, and increased apoptosis.[4]
Capecitabine/5-FUPancreatic Ductal AdenocarcinomaPDX models and cell linesSignificantly decreased proliferation and enhanced apoptosis.[4]
AZD1775 with PARP Inhibitors

PARP inhibitors trap PARP on DNA, leading to single-strand breaks that can become double-strand breaks during replication. In homologous recombination deficient (HRD) cells, these breaks cannot be repaired, leading to cell death (synthetic lethality). Combining AZD1775 with PARP inhibitors can enhance this effect, even in homologous recombination proficient cells, by preventing DNA repair and forcing cells into mitosis with DNA damage.[5][6][7]

Table 2: Preclinical Data of AZD1775 in Combination with PARP Inhibitors

Combination AgentCancer TypeModel SystemKey FindingsReference
OlaparibOvarian CancerCell linesSynergistic cell killing in BRCA-mutant and BRCA-wild type cells.[6]
AZD1775 with Other Targeted Therapies

AZD1775 has also been investigated in combination with other targeted therapies, such as ATR inhibitors and HDAC inhibitors.

Table 3: Preclinical Data of AZD1775 in Combination with Other Targeted Therapies

Combination AgentCancer TypeModel SystemKey FindingsReference
VE822 (ATR Inhibitor)Osteosarcoma, Lung CancerCell linesSynergistic reduction in cell viability and induction of DNA damage in S-phase.[8]
Vorinostat (HDAC Inhibitor)Acute Myeloid Leukemia (AML)Cell lines and murine xenograftsSynergistic killing of AML cells, reduced tumor burden, and prolonged survival in mice.[9]
AZD1775 with Immunotherapy

Preclinical studies suggest that WEE1 inhibition can enhance the immunogenicity of cancer cells. By inducing DNA damage and cytosolic DNA accumulation, AZD1775 can activate the STING-TBK1-IRF3 pathway, leading to the production of type I interferons and a subsequent CD8+ T-cell mediated anti-tumor immune response.[10]

Table 4: Preclinical Data of AZD1775 in Combination with Immunotherapy

Combination AgentCancer TypeModel SystemKey FindingsReference
Anti-PD-L1 AntibodySmall-Cell Lung Cancer (SCLC)Murine modelsMarked tumor regression, activation of IFN pathways, and infiltration of cytotoxic T-cells.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the combination of AZD1775 with other anti-cancer agents.

AZD1775_Mechanism Mechanism of Action of AZD1775 in Combination Therapy cluster_0 DNA Damaging Agent (e.g., Chemotherapy, PARP Inhibitor) cluster_1 Cell Cycle Progression cluster_2 WEE1 Checkpoint Control DNA_Damage DNA Damage WEE1 WEE1 Kinase DNA_Damage->WEE1 Activates Checkpoint G2_Phase G2 Phase M_Phase Mitosis G2_Phase->M_Phase Mitotic Entry Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis M_Phase->Mitotic_Catastrophe Unrepaired DNA Damage Leads to CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->M_Phase Drives WEE1->CDK1_CyclinB Inhibits (pY15) AZD1775 AZD1775 AZD1775->WEE1 Inhibits Experimental_Workflow_In_Vitro In Vitro Combination Study Workflow Cell_Seeding Seed cancer cells Drug_Treatment Treat with AZD1775, combination agent, and combination in a dose-response matrix Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze data for synergy (e.g., Combination Index) Viability_Assay->Data_Analysis Mechanism_Studies Further mechanistic studies: Western Blot, Flow Cytometry (Cell Cycle, Apoptosis) Data_Analysis->Mechanism_Studies

References

Troubleshooting & Optimization

troubleshooting AZ3146 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with AZ3146 in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers. Generally, it is soluble in a range from 0.3 mg/mL to 100 mg/mL.[1][2][3][4][5] It is crucial to consult the product-specific datasheet provided by the vendor for the most accurate solubility information for your particular batch.

Q2: I am observing precipitation when dissolving this compound in DMSO. What are the common causes?

A2: Several factors can contribute to precipitation. One common issue is the use of DMSO that has absorbed moisture, which can significantly reduce the solubility of compounds like this compound.[1] It is recommended to use fresh, anhydrous-grade DMSO. Another reason could be that the concentration you are trying to achieve exceeds the solubility limit for your specific batch of this compound.

Q3: My this compound/DMSO stock solution is precipitating upon dilution into my aqueous-based cellular media. How can I prevent this?

A3: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or media. To prevent precipitation, it is advisable to perform serial dilutions of your concentrated stock in DMSO first, before adding the final, more diluted sample to your aqueous medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1%, and a vehicle control with the same DMSO concentration should always be included in your experiments.

Q4: Can I use heat or sonication to aid in dissolving this compound in DMSO?

A4: Yes, if you are having difficulty dissolving this compound, gentle warming (not exceeding 50°C) and sonication can be used to aid dissolution.[4][6] However, it is important to be cautious as excessive heat can potentially degrade the compound.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, with an IC50 of approximately 35 nM.[1][2][3] Mps1 is a key component of the spindle assembly checkpoint (SAC), a crucial regulatory mechanism that ensures proper chromosome segregation during mitosis.[7][8][9] By inhibiting Mps1, this compound interferes with chromosome alignment and overrides the SAC.[2] This leads to the inhibition of the recruitment of essential checkpoint proteins like Mad1 and Mad2 to the kinetochores.[2]

Troubleshooting Guide

Issue: this compound powder is not dissolving in DMSO.

Possible Causes and Solutions:

  • Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can lower the solubility of many compounds.[1]

    • Solution: Use fresh, high-purity, anhydrous DMSO. Store DMSO properly, tightly sealed, and consider using single-use aliquots.

  • Concentration Exceeds Solubility Limit: The desired concentration may be higher than the solubility of your specific batch of this compound.

    • Solution: Try dissolving the compound at a lower concentration. Refer to the supplier's datasheet for the recommended maximum solubility.

  • Insufficient Mixing: The compound may not have been adequately mixed.

    • Solution: Vortex the solution for an extended period. If precipitation persists, gentle warming (up to 50°C) or sonication in a water bath can be applied to facilitate dissolution.[4][6]

Issue: Precipitate forms after diluting the this compound DMSO stock solution in aqueous media.

Possible Causes and Solutions:

  • Poor Aqueous Solubility: this compound is reported to be insoluble in water.[1] Direct dilution of a high-concentration DMSO stock into an aqueous solution can cause the compound to crash out.

    • Solution 1: Serial Dilution in DMSO: Before diluting into your aqueous buffer, perform intermediate dilution steps in DMSO to lower the concentration.

    • Solution 2: Lower Final Concentration: The final concentration in the aqueous medium may still be too high. Try working with a lower final concentration of this compound.

    • Solution 3: Use of Co-solvents (for in vivo studies): For animal experiments, formulations often include co-solvents like PEG300 and Tween 80 to improve solubility and stability in aqueous solutions.[1][3]

Data Presentation

Table 1: Reported Solubility of this compound in DMSO

SupplierReported Solubility (mg/mL)Reported Solubility (mM)
Selleck Chemicals28 - 3061.87 - 66.29
Tocris Bioscience11.3125
R&D SystemsSoluble to 25 mM25
APExBIO≥9.64Not Specified
Sigma-Aldrich5Not Specified
GlpBio100Not Specified
MedchemExpress100Not Specified
Cayman Chemical0.3Not Specified

Note: The molecular weight of this compound is approximately 452.55 g/mol .[2] Solubility can be batch-specific.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Preparation: Allow the vial of this compound powder and a fresh bottle of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW: 452.55 g/mol ), the required volume of DMSO would be: (1 mg / 452.55 g/mol ) / 10 mmol/L = 0.221 mL or 221 µL.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If necessary, use a sonicating water bath for 10-15 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Mandatory Visualizations

AZ3146_Solubility_Troubleshooting Troubleshooting this compound Solubility Issues start Start: Dissolving this compound in DMSO issue1 Is the powder fully dissolved? start->issue1 solution1 Use fresh, anhydrous DMSO. Vortex thoroughly. Gentle warming or sonication. issue1->solution1 No success1 Stock solution prepared successfully issue1->success1 Yes solution1->issue1 fail Consult technical support with batch number solution1->fail issue2 Precipitation upon dilution in aqueous media? success1->issue2 solution2 Perform serial dilutions in DMSO first. Lower the final concentration. issue2->solution2 Yes success2 Working solution prepared successfully issue2->success2 No solution2->issue2 solution2->fail end Experiment Ready success2->end

Caption: A flowchart for troubleshooting common this compound solubility issues.

Spindle_Assembly_Checkpoint This compound Inhibition of the Spindle Assembly Checkpoint cluster_kinetochore Kinetochore Mps1 Mps1 Kinase Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 recruits APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Mad1_Mad2->APC_C inhibits This compound This compound This compound->Mps1 inhibits Anaphase Anaphase Onset APC_C->Anaphase initiates

Caption: Signaling pathway of this compound's inhibitory action on the SAC.

References

Technical Support Center: MPS1 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Monopolar Spindle 1 (MPS1) inhibitor experiments. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges.

Section 1: Drug Resistance & Efficacy

This section addresses common issues related to inhibitor resistance, variable efficacy, and unexpected results.

FAQ 1: My cells are no longer responding to the MPS1 inhibitor. What is the likely cause?

Acquired resistance is a significant challenge in experiments with kinase inhibitors. The most common mechanism is the emergence of point mutations within the ATP-binding pocket of the MPS1 kinase domain.

  • Common Mutations: The most frequently reported mutations that confer resistance are located at the Cysteine 604 residue (C604W or C604Y in human MPS1).[1][2] These mutations can cause steric hindrance, preventing the inhibitor from binding effectively while largely preserving the kinase's natural activity.[1][3]

  • Inhibitor-Specific Resistance: Resistance can be highly specific to the inhibitor's chemical scaffold. For example, the C604Y mutation confers strong resistance to inhibitors like NMS-P715 and moderate resistance to Cpd-5, but it does not affect the activity of other inhibitors like reversine.[2][4] This is due to differences in how the inhibitors fit into the ATP-binding pocket; the bulky side chain of the mutated residue (Tyrosine or Tryptophan) clashes with moieties on some inhibitors but not others.[1][2]

  • Pre-existing Mutations: Research suggests that these resistance-conferring mutations can pre-exist at low frequencies in both cancer cell lines and normal tissues, even before treatment begins.[3]

Troubleshooting Steps:

  • Sequence the MPS1 Kinase Domain: Analyze the genomic DNA or cDNA from your resistant cell population to check for mutations, particularly around residue C604.

  • Test a Different Inhibitor: If a resistance mutation is confirmed or suspected, switch to an MPS1 inhibitor with a different chemical scaffold that is known to be effective against that mutation (e.g., reversine).[2]

  • Perform a Dose-Response Curve: Re-evaluate the half-maximal inhibitory concentration (IC50) of your inhibitor in the resistant cells compared to the parental line to quantify the degree of resistance.

FAQ 2: I'm seeing highly variable sensitivity to my MPS1 inhibitor across different cancer cell lines. Why?

The sensitivity of cancer cells to MPS1 inhibition is not uniform and can be influenced by their underlying genetic and molecular characteristics.

  • Aneuploidy and CIN: Cancer cells with a high degree of chromosomal instability (CIN) or aneuploidy are often more dependent on a functional Spindle Assembly Checkpoint (SAC) for survival. As MPS1 is the key kinase in the SAC, these cells can be preferentially sensitive to its inhibition.[5]

  • CDC20 Expression: High basal expression of CDC20, an activator of the Anaphase-Promoting Complex (APC/C), has been identified as a key predictor of sensitivity to MPS1 inhibitors.[5] High CDC20 levels can shorten the duration of metaphase, and when combined with SAC inhibition, this leads to an increase in lethal mitotic errors.[5] Aneuploid cells frequently exhibit higher levels of CDC20.[5]

  • Tumor Suppressor Status: Breast cancer cell lines deficient in the tumor suppressor PTEN have been reported to be more sensitive to MPS1 inhibition.[3]

Troubleshooting Workflow

The following diagram outlines a logical workflow for investigating unexpected efficacy issues.

G start Unexpected Result: Lack of Efficacy or High Variability check_potency 1. Verify Inhibitor Potency start->check_potency check_target 2. Confirm Target Engagement in Cells check_potency->check_target Potency OK sol_potency Is inhibitor stock fresh? Confirm activity with in vitro kinase assay. check_potency->sol_potency check_resistance 3. Investigate Acquired Resistance check_target->check_resistance Engagement OK sol_target Measure MPS1 autophosphorylation (e.g., pT676) via Western Blot. Does it decrease with treatment? check_target->sol_target check_cell_context 4. Assess Cell-Specific Factors check_resistance->check_cell_context No Resistance sol_resistance Sequence MPS1 kinase domain. Test inhibitor with known resistance-conferring mutation. check_resistance->sol_resistance sol_cell_context Profile cell lines for aneuploidy and CDC20 expression levels. Is there a correlation with sensitivity? check_cell_context->sol_cell_context

Caption: Troubleshooting workflow for MPS1 inhibitor efficacy issues.

Table 1: Effect of C604Y/W Mutations on Inhibitor Potency

This table summarizes the change in inhibitor potency (IC50) against wild-type (WT) MPS1 and common resistance mutations. Note the dramatic increase in IC50 value (indicating lower potency) for NMS-P715 and Cpd-5 against the mutants.

InhibitorTargetIC50 (nM)Fold Resistance (Mutant vs. WT)Reference
Cpd-5 MPS1 WT9.2 ± 1.6-[1]
MPS1 C604Y170 ± 30~18.5x[1]
NMS-P715 MPS1 WT139 ± 16-[1]
MPS1 C604Y3016 ± 534~21.7x[1]
AZ3146 MPS1 WT~35-[3][6]
MPS1 C604W~525~15x[3]

Section 2: Off-Target Effects & Toxicity

This section covers issues arising from an inhibitor's lack of specificity and its cytotoxic effects on both cancerous and normal cells.

FAQ 3: My cells show a phenotype inconsistent with MPS1 inhibition. Could it be an off-target effect?

Yes, while many MPS1 inhibitors are highly selective, some possess significant activity against other kinases, which can complicate data interpretation.

  • Known Off-Targets: The cellular effects of an inhibitor should ideally be confirmed with a second, structurally distinct inhibitor. For example, Mps1-IN-1 also inhibits ALK and LTK kinases, while Mps1-IN-2 has activity against PLK1.[7] An older, non-selective compound, SP600125, is a dual JNK/MPS1 inhibitor.[7][8]

  • Contradictory Reports: Conflicting reports on whether MPS1 inhibition affects Aurora B kinase activity may be due to off-target effects of the specific inhibitors used in those studies.[7][9]

  • Confirming On-Target Effects: The most rigorous way to confirm that a phenotype is due to MPS1 inhibition is through a rescue experiment using an inhibitor-resistant MPS1 mutant (e.g., M602Q for Mps1-IN-1/2 or C604Y for Cpd-5).[7][10] If the phenotype is reversed upon expression of the resistant mutant in the presence of the drug, it is considered an on-target effect.

Table 2: Selectivity Profile of Common MPS1 Inhibitors
InhibitorMPS1 IC50 (nM)Key Off-Targets (if reported)Reference
BAY 1217389 < 10Excellent selectivity profile reported[11][12]
MPI-0479605 1.8>40-fold selectivity over other kinases[12]
This compound ~35Less potent against FAK, JNK1/2, Kit[6][12]
Mps1-IN-1 367ALK, LTK[7]
Mps1-IN-2 145PLK1[7][13]
Reversine ~500Also inhibits Aurora A/B[14]
FAQ 4: The inhibitor is causing toxicity in my normal/control cell lines. Is this expected?

Unfortunately, many potent MPS1 inhibitors show a lack of tumor selectivity and can be toxic to rapidly dividing normal cells.

  • Mechanism of Toxicity: MPS1 is essential for the SAC in all proliferating cells, not just cancer cells. Inhibition of MPS1 abrogates the SAC, leading to chromosome mis-segregation, aneuploidy, and eventual cell death through mitotic catastrophe or apoptosis.[9][15] This process is not specific to cancer cells.

  • In Vivo Toxicity: Preclinical studies have noted toxicity in tissues with high cell turnover, such as the gut and bone marrow, which can limit the maximum tolerated dose in vivo.[10] The inhibitor MPI-0479605 was shown to inhibit the growth of normal colon cell lines and immortalized human fibroblasts and caused significant neutropenia in mice.[9]

  • Delayed Cytotoxicity: The cytotoxic effects of MPS1 inhibition are often delayed. Significant decreases in cell viability may not be apparent until 48-72 hours or even after several days of continuous treatment, as cells may need to undergo one or more faulty mitoses to accumulate lethal damage.[9]

Section 3: Experimental Protocols & Assays

This section provides methodologies for key experiments used to characterize MPS1 inhibitors.

Protocol 1: In Vitro MPS1 Kinase Activity Assay (Fluorescence Polarization)

This assay quantitatively measures the kinase activity of MPS1 and its inhibition by compounds in a purified system. It is based on the specific binding of the Bub1-Bub3 complex to the phosphorylated form of a fluorescently labeled KNL1 peptide substrate.[1]

Materials:

  • Recombinant full-length GST-Mps1

  • Recombinant Bub1-Bub3 complex

  • Fluorescently labeled substrate: TMR-KNL1 peptide

  • Assay Buffer: 20 mM HEPES/NaOH (pH 7.4), 1 mM ATP, 4 mM MgCl2, 200 μM TCEP, 0.05% Tween 20

  • 384-well low-volume black assay plates

  • Plate reader capable of measuring fluorescence polarization (FP)

Method:

  • Prepare a reaction mixture containing 10 nM GST-Mps1 and 20 nM TMR-KNL1 substrate in Assay Buffer.

  • Add your MPS1 inhibitor at various concentrations (e.g., a 10-point serial dilution). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and detect phosphorylation by adding the Bub1-Bub3 complex to the wells. The complex will bind to the phosphorylated TMR-KNL1, increasing its effective size and thus its fluorescence polarization.

  • Incubate for 15-30 minutes to allow binding to reach equilibrium.

  • Measure the FP signal using a plate reader (Excitation: 540 nm, Emission: 590 nm).

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Mitotic Arrest Override (SAC Abrogation) Assay

This assay determines if an MPS1 inhibitor can force cells to exit mitosis prematurely, even when the SAC is activated by a microtubule poison.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT-116)

  • MPS1 inhibitor and DMSO vehicle control

  • Mitotic arresting agent (e.g., 100 ng/mL Nocodazole or 10 nM Paclitaxel)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Method:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the mitotic arresting agent (e.g., Nocodazole) for 12-16 hours to accumulate a population of cells arrested in mitosis.

  • Add the MPS1 inhibitor at the desired concentration to the arrested cells. Include a DMSO control.

  • Incubate for an additional 2-4 hours. In the presence of an active MPS1 inhibitor, cells will exit mitosis.

  • Harvest all cells (including floating mitotic cells) by trypsinization and centrifugation.

  • Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C.

  • Analyze the cell cycle profile by flow cytometry. A functional MPS1 inhibitor will cause a decrease in the 4N (G2/M) population and an increase in cells with >4N DNA content (due to failed cytokinesis) or a return to a 2N (G1) state.[9]

Protocol 3: Cell Viability / Cytotoxicity Assay

This protocol provides a general framework for assessing the long-term effect of MPS1 inhibitors on cell survival and proliferation.

Materials:

  • Cell line of interest

  • MPS1 inhibitor

  • 96-well clear plates (for MTT/crystal violet) or opaque plates (for CellTiter-Glo)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Solubilization buffer (for MTT)

  • Plate reader (absorbance or luminescence)

Method:

  • Seed cells at a low density (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the MPS1 inhibitor. Include a DMSO-only control.

  • Incubate for an extended period, typically 72 to 120 hours, to allow for effects on multiple cell cycles.[7][9]

  • For MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[16] b. Remove the media and add a solubilization buffer (e.g., DMSO or acidic isopropanol) to dissolve the crystals. c. Read the absorbance at ~570 nm.

  • For CellTiter-Glo Assay: a. Equilibrate the plate and reagent to room temperature. b. Add CellTiter-Glo reagent directly to the wells. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence.

  • Normalize the data to the DMSO control wells and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Section 4: Signaling Pathway & Mechanism of Action

Understanding the role of MPS1 in the Spindle Assembly Checkpoint (SAC) is critical for interpreting experimental results.

The Role of MPS1 in the Spindle Assembly Checkpoint (SAC)

MPS1 is a master regulator of the SAC, a crucial cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[1] When a kinetochore is not properly attached to spindle microtubules, MPS1 is activated and initiates a signaling cascade.[15] This cascade leads to the recruitment and assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[5] Inhibition of the APC/C prevents the degradation of key proteins like Cyclin B and Securin, thereby halting the cell cycle in metaphase and preventing a premature anaphase.[9] MPS1 inhibitors block this entire process at its origin, leading to a faulty SAC, premature anaphase, and severe chromosome mis-segregation.[9][11]

G cluster_0 Kinetochore cluster_1 Cytoplasm Unattached Unattached Kinetochore MPS1 MPS1 Kinase (TTK) Unattached->MPS1 recruits & activates MCC Mitotic Checkpoint Complex (MCC) Assembly (Mad2, BubR1, Bub3) MPS1->MCC phosphorylates & promotes assembly MisSegregation Chromosome Mis-segregation MPS1->MisSegregation Inhibitor MPS1 Inhibitor Inhibitor->MPS1 blocks Inhibitor->MisSegregation leads to APCC APC/C MCC->APCC inhibits Anaphase Anaphase APCC->Anaphase triggers Segregation Correct Chromosome Segregation Anaphase->Segregation

Caption: MPS1 signaling pathway in the Spindle Assembly Checkpoint.

References

AZ3146 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of AZ3146, a potent inhibitor of Monopolar Spindle 1 (Mps1) kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known on-target effects?

This compound is a selective inhibitor of the Mps1 kinase, with an in vitro IC50 of approximately 35 nM.[1] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Mps1 by this compound leads to a compromised SAC, resulting in premature anaphase entry, chromosome missegregation, and ultimately, abnormal mitoses.[1] In cellular assays, this compound treatment has been shown to override the mitotic arrest induced by microtubule-depolymerizing agents like nocodazole, leading to an accelerated mitotic exit.[1]

Q2: What are the known off-target effects of this compound?

Screening of this compound against a panel of 50 kinases revealed that it has minimal activity against 46 of these kinases. However, four kinases were identified as potential off-targets, showing greater than 40% inhibition. These kinases are:

  • Focal Adhesion Kinase (FAK)

  • c-Jun N-terminal Kinase 1 (JNK1)

  • c-Jun N-terminal Kinase 2 (JNK2)

  • Mast/stem cell growth factor receptor (KIT)[1]

It is important to note that while these kinases are inhibited to some extent, this compound is significantly less potent against them compared to its primary target, Mps1.[1]

Q3: What are the potential phenotypic consequences of this compound off-target effects?

Inhibition of FAK, JNK1, JNK2, and KIT could lead to a range of cellular effects unrelated to Mps1 inhibition. These may include alterations in cell adhesion, migration, stress responses, and proliferation. Researchers should be aware of these potential confounding effects when interpreting experimental results.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

Several strategies can be employed:

  • Dose-response studies: Utilize the lowest effective concentration of this compound that elicits the desired Mps1 inhibition phenotype. Off-target effects are more likely to manifest at higher concentrations.

  • Use of structurally unrelated Mps1 inhibitors: Comparing the effects of this compound with other Mps1 inhibitors that have different off-target profiles can help to confirm that the observed phenotype is due to Mps1 inhibition.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of Mps1 should rescue the on-target effects of this compound, while off-target effects would persist.

  • Direct measurement of off-target kinase activity: If you suspect an off-target effect, you can directly measure the activity of FAK, JNK, or KIT in your experimental system following this compound treatment.

Data Presentation: Kinase Selectivity Profile of this compound

The following table summarizes the known kinase selectivity of this compound.

Kinase TargetIC50 (nM)% InhibitionNotes
Mps1 (Primary Target) ~35 -Potent and selective inhibition.[1]
FAKNot Reported>40%Potential off-target.[1]
JNK1Not Reported>40%Potential off-target.[1]
JNK2Not Reported>40%Potential off-target.[1]
KITNot Reported>40%Potential off-target.[1]
Other 46 KinasesNot Reported<40%Minimal activity observed in a panel screen.[1]

Experimental Protocols

In Vitro Mps1 Kinase Assay

This protocol is adapted from methodologies used to characterize Mps1 inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against Mps1 kinase.

Materials:

  • Recombinant human Mps1 kinase domain

  • Myelin basic protein (MBP) as a substrate

  • ATP, MgCl2

  • Kinase assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound at various concentrations

  • Method for detecting phosphorylation (e.g., radioactive [γ-³²P]ATP and scintillation counting, or fluorescence-based detection)

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant Mps1, and MBP.

  • Add this compound at a range of concentrations (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP and MgCl2.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated MBP.

  • Plot the percentage of kinase inhibition against the log of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell-Based Spindle Assembly Checkpoint (SAC) Override Assay

Objective: To assess the ability of this compound to override the SAC in cultured cells.

Materials:

  • Human cancer cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • Nocodazole (or another microtubule-depolymerizing agent)

  • This compound

  • Propidium iodide (PI) or DAPI for DNA staining

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells and allow them to attach overnight.

  • Treat the cells with nocodazole (e.g., 100 ng/mL for 16-24 hours) to induce mitotic arrest.

  • Add this compound at the desired concentration (e.g., 1-2 µM) to the nocodazole-arrested cells.

  • Incubate for a further period (e.g., 2-4 hours).

  • Harvest the cells, fix, and stain with a DNA dye (e.g., PI).

  • Analyze the DNA content by flow cytometry. A decrease in the 4N (G2/M) population and an increase in the >4N population (indicating re-replication) or a return to a 2N (G1) population indicates SAC override and mitotic exit.

  • Alternatively, cells can be fixed and stained for microscopic analysis of mitotic figures. A decrease in the mitotic index in the presence of this compound indicates SAC override.

Visualizations

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1_inactive Mps1 (inactive) Mps1_active Mps1 (active) Mps1_inactive->Mps1_active Recruitment & Autophosphorylation Mad1/Mad2 Mad1/Mad2 Complex Mps1_active->Mad1/Mad2 Phosphorylation & Recruitment MCC Mitotic Checkpoint Complex (MCC) Mad1/Mad2->MCC Formation APC/C Anaphase Promoting Complex (APC/C) MCC->APC/C Inhibition Securin Securin APC/C->Securin Ubiquitination & Degradation Separase Separase Securin->Separase Inhibition Anaphase Anaphase Onset Separase->Anaphase Cleavage of Cohesin This compound This compound This compound->Mps1_active Inhibition

Caption: Mps1 Signaling Pathway and the Action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Q1 Is the phenotype consistent with Mps1 inhibition (e.g., SAC override, chromosome missegregation)? Start->Q1 On_Target Likely On-Target Effect Q1->On_Target Yes Off_Target_Investigation Investigate Potential Off-Target Effects Q1->Off_Target_Investigation No Dose_Response Perform Dose-Response Curve. Does the phenotype persist at low nM concentrations? Off_Target_Investigation->Dose_Response Orthogonal_Inhibitor Use a structurally different Mps1 inhibitor. Is the phenotype replicated? Dose_Response->Orthogonal_Inhibitor No Conclusion_On_Target Phenotype is likely on-target. Dose_Response->Conclusion_On_Target Yes Rescue_Experiment Perform rescue experiment with drug-resistant Mps1 (if available). Orthogonal_Inhibitor->Rescue_Experiment No Orthogonal_Inhibitor->Conclusion_On_Target Yes Direct_Assay Directly assay activity of potential off-targets (FAK, JNKs, KIT). Rescue_Experiment->Direct_Assay No (not rescued) Rescue_Experiment->Conclusion_On_Target Yes (rescued) Conclusion_Off_Target Phenotype may be due to off-target effects. Direct_Assay->Conclusion_Off_Target

Caption: Troubleshooting Workflow for this compound Off-Target Effects.

References

Technical Support Center: Optimizing AZ3146 Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing AZ3146 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize this compound concentration, ensuring effective Mps1 kinase inhibition while minimizing off-target cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2] Mps1 is crucial for ensuring proper chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, mitotic catastrophe in cancer cells.[2]

Q2: What is the recommended starting concentration range for this compound?

A2: The effective concentration of this compound for Mps1 inhibition is in the nanomolar range, with an in vitro IC50 of approximately 35 nM.[2][3][4] However, the optimal concentration for your specific cell line and experimental goals will vary. It is recommended to perform a dose-response curve starting from a low nanomolar range (e.g., 10 nM) up to the low micromolar range (e.g., 5 µM) to determine the optimal concentration for Mps1 inhibition and to identify the threshold for cytotoxicity.

Q3: What are the common causes of cytotoxicity observed with this compound?

A3: Cytotoxicity with this compound is primarily due to its on-target effect of inhibiting Mps1, which leads to severe mitotic errors and subsequent cell death, particularly in rapidly dividing cancer cells. At higher concentrations, off-target effects on other kinases cannot be ruled out. The final concentration of the solvent (typically DMSO) used to dissolve this compound can also contribute to cytotoxicity if it exceeds 0.5% in the cell culture medium.

Q4: How can I determine if the observed cell death is due to the intended mechanism of action or non-specific cytotoxicity?

A4: To distinguish between on-target and off-target effects, you can perform experiments such as:

  • Rescue experiments: Overexpression of a drug-resistant Mps1 mutant should rescue the cytotoxic phenotype if the effect is on-target.

  • Cell cycle analysis: Treatment with an effective concentration of this compound should show an increase in mitotic abnormalities and aneuploidy.

  • Western blotting: Analyze the phosphorylation status of Mps1 downstream targets to confirm inhibition of the signaling pathway at concentrations that do not induce widespread cytotoxicity.

Q5: What are the known mechanisms of resistance to this compound?

A5: Resistance to this compound can arise from point mutations in the kinase domain of Mps1, which can sterically hinder the binding of the inhibitor.[5] Additionally, as with many therapeutic agents, overexpression of multidrug resistance transporters like ABCB1 and ABCG2 could potentially contribute to acquired resistance.[6]

Data Presentation: this compound Concentration Guidelines

The following table summarizes the effective concentrations for Mps1 inhibition and the cytotoxic concentrations (IC50) of this compound in various cancer cell lines. Note that these values can vary depending on the assay conditions and cell line specifics.

Cell LineCancer TypeMps1 Inhibition (IC50)Cytotoxicity (IC50/GI50)Reference
HeLaCervical Cancer~35 nM (in vitro)2 µM (induces abnormal mitosis)[2]
BEL-7404Hepatocellular CarcinomaNot Reported7.13 µM[3]
SMMC-7721Hepatocellular CarcinomaNot Reported28.62 µM[3]
HCT116Colon CarcinomaNot Reported0.8 µM (GI50)[3]
HCT116 (AzR3/4)Colon Carcinoma (this compound Resistant)Not Reported~3 µM (GI50)[3]
HCT116 (AzR1, etc.)Colon Carcinoma (this compound Resistant)Not Reported~9 µM (GI50)[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add the this compound dilutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubate for the desired treatment duration.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate at room temperature for the time specified in the kit's instructions, protected from light.

  • Add the stop solution from the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.

Mandatory Visualizations

Mps1_Signaling_Pathway Mps1 Signaling Pathway in Spindle Assembly Checkpoint Mps1 Mps1 Kinase Knl1 Knl1 Mps1->Knl1 Phosphorylates Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 Recruits Mad1_Mad2_C Mad1/Mad2 (Closed) Bub1_Bub3->Mad1_Mad2_C Recruits Mad2_O Mad2 (Open) Mad1_Mad2_C->Mad2_O Catalyzes conversion to Closed Mad2 Cdc20 Cdc20 Mad2_O->Cdc20 Binds to form MCC APC_C APC/C Cdc20->APC_C Activates Securin Securin APC_C->Securin Ubiquitinates for degradation Separase Separase Securin->Separase Inhibits Anaphase Anaphase Onset Separase->Anaphase Cleaves cohesin This compound This compound This compound->Mps1

Caption: Mps1 signaling pathway at the spindle assembly checkpoint and its inhibition by this compound.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Drug_Dilution Prepare serial dilutions of this compound Add_Drug Add this compound to cells Drug_Dilution->Add_Drug Incubation Incubate for 24, 48, or 72 hours Add_Drug->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay LDH_Assay Perform LDH Assay Incubation->LDH_Assay Read_Absorbance Measure absorbance MTT_Assay->Read_Absorbance LDH_Assay->Read_Absorbance Calculate_Viability Calculate % Viability / % Cytotoxicity Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.

Troubleshooting_Flowchart Troubleshooting Guide for Optimizing this compound Concentration Start Start: Unexpected Cytotoxicity Observed Check_Concentration Is the this compound concentration in the expected range for Mps1 inhibition (nM)? Start->Check_Concentration High_Concentration High concentration likely causing off-target effects or exaggerated on-target toxicity. Reduce concentration. Check_Concentration->High_Concentration No Check_DMSO Is the final DMSO concentration <0.5%? Check_Concentration->Check_DMSO Yes Dose_Response Perform a detailed dose-response curve to identify the therapeutic window. High_Concentration->Dose_Response High_DMSO High DMSO concentration is cytotoxic. Reduce final DMSO concentration. Check_DMSO->High_DMSO No Check_Cell_Health Are the cells healthy and not overly confluent before treatment? Check_DMSO->Check_Cell_Health Yes High_DMSO->Dose_Response Unhealthy_Cells Unhealthy cells are more sensitive to treatment. Ensure optimal cell culture conditions. Check_Cell_Health->Unhealthy_Cells No Time_Course Is the treatment duration appropriate? Perform a time-course experiment (e.g., 24, 48, 72h). Check_Cell_Health->Time_Course Yes Unhealthy_Cells->Dose_Response Time_Course->Dose_Response End Optimized concentration identified Dose_Response->End

Caption: A troubleshooting decision flowchart for optimizing this compound concentration.

References

Technical Support Center: Confirming AZ3146 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting advice for confirming the cellular target engagement of AZ3146, a selective inhibitor of the Monopolar spindle 1 (Mps1) kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the Monopolar spindle 1 (Mps1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2] this compound is a potent and selective inhibitor of Mps1 kinase activity.[2]

Q2: What are the principal methods to confirm that this compound is engaging Mps1 in cells?

A2: There are three main approaches to confirm this compound target engagement in a cellular context:

  • Direct Measurement of Target Binding: Techniques like the Cellular Thermal Shift Assay (CETSA) directly assess the physical interaction between this compound and the Mps1 protein within the cell.[3][4][5] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[6][7]

  • Assessment of Target Activity: Since this compound is a kinase inhibitor, its engagement with Mps1 can be confirmed by measuring a decrease in the phosphorylation of Mps1 (autophosphorylation) or its downstream substrates.[1][8] This is typically analyzed via Western Blot.

  • Analysis of Downstream Phenotypic Effects: Inhibition of Mps1 by this compound leads to predictable cellular phenotypes, such as overriding the Spindle Assembly Checkpoint (SAC), defects in chromosome alignment, and reduced localization of checkpoint proteins like Mad2 to the kinetochores.[1][2][9] Observing these effects provides strong indirect evidence of target engagement.

Q3: How does this compound treatment affect Mps1 phosphorylation?

A3: this compound treatment significantly inhibits the autophosphorylation of Mps1 in cells.[1] This can be visualized as a mobility shift on an SDS-PAGE gel, particularly when using Phos-tag™ gels which specifically retard the migration of phosphorylated proteins.[10] A successful target engagement will result in a decrease in the slower-migrating, hyperphosphorylated forms of Mps1.

Q4: What is the expected IC50 value for this compound against its target?

A4: The potency of this compound can vary based on the assay format. The reported values provide a baseline for expected efficacy.

Assay TypeTargetIC50Reference
Cell-free Kinase AssayHuman Mps1~35 nM[1][2][9]
Cellular AssaysMps1Effective concentrations typically range from low to mid-micromolar (e.g., 2 µM)[1][9]

Key Experimental Protocols & Troubleshooting

Western Blot for Mps1 Phosphorylation

This method provides a direct readout of the inhibition of Mps1 kinase activity in cells.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to 70-80% confluency. To enrich for mitotic cells where Mps1 is active, synchronize cells using a reagent like nocodazole.

  • Compound Addition: Treat the synchronized cells with a dose-range of this compound (e.g., 0.1 µM to 5 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel (a Phos-tag™ gel is recommended for better resolution of phospho-isoforms). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody specific for a phosphorylated residue on Mps1 (e.g., pT676-Mps1) or a total Mps1 antibody.[11]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the phospho-Mps1 signal relative to total Mps1 or a loading control (e.g., GAPDH, Tubulin) indicates target engagement.

Troubleshooting Guide: Western Blot

IssuePossible Cause(s)Suggested Solution(s)
No change in Mps1 phosphorylation with this compound treatment 1. Insufficient drug concentration or incubation time.2. Poor cell permeability of the compound.3. Inactive Mps1 (cells not in mitosis).4. Ineffective phosphatase inhibitors in lysis buffer.1. Perform a dose-response and time-course experiment.2. Verify compound integrity and solubility.3. Ensure proper cell synchronization (e.g., via mitotic shake-off).4. Prepare fresh lysis buffer with potent phosphatase inhibitors.
Weak or no signal for phospho-Mps1 1. Low abundance of phosphorylated Mps1.2. Poor antibody quality or incorrect dilution.1. Enrich for mitotic cells where Mps1 is active.2. Optimize primary antibody concentration and incubation conditions. Validate antibody specificity.
High background on the blot 1. Insufficient blocking or washing.2. Antibody concentration is too high.1. Increase blocking time and/or add Tween-20 to wash buffers.2. Titrate primary and secondary antibodies to optimal concentrations.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a native cellular environment.[3][4]

Experimental Protocol:

  • Cell Culture and Treatment: Grow cells to high confluency. Treat the cell suspension or adherent cells with this compound or a vehicle control for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method that avoids detergents initially.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble Mps1 remaining at each temperature point by Western Blot or other protein detection methods like ELISA.

  • Data Interpretation: Plot the percentage of soluble Mps1 against temperature for both vehicle- and this compound-treated samples. A shift of the melting curve to the right (higher temperature) in the drug-treated sample indicates thermal stabilization of Mps1 due to this compound binding.

Troubleshooting Guide: CETSA

IssuePossible Cause(s)Suggested Solution(s)
No thermal shift observed 1. The compound does not sufficiently stabilize the target.2. Incorrect temperature range tested.3. Insufficient drug concentration or cellular uptake.1. This can be a valid negative result. Confirm engagement with an orthogonal assay.2. Optimize the temperature gradient to finely map the protein's melting curve.3. Increase compound concentration or incubation time.
High variability between replicates 1. Inconsistent heating/cooling.2. Inaccurate pipetting.3. Incomplete cell lysis.1. Use a thermal cycler for precise temperature control.2. Ensure accurate and consistent pipetting of cell suspensions and lysates.3. Optimize the freeze-thaw cycles or lysis protocol.
Mps1 protein is insoluble even at low temperatures 1. Mps1 may be inherently unstable in the chosen lysis buffer.1. Screen different lysis buffer compositions (pH, salt concentration). Ensure protease inhibitors are always present.

Visualizing Workflows and Pathways

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore Unattached Unattached Kinetochore Mps1 Mps1 Kinase Unattached->Mps1 recruits Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 activates recruitment SAC Spindle Assembly Checkpoint (SAC) Active Mad1_Mad2->SAC leads to This compound This compound This compound->Mps1 inhibits Anaphase Anaphase Onset SAC->Anaphase inhibits

Caption: Mps1 signaling pathway at the kinetochore.

CETSA_Workflow Start Start: Culture Cells Treat Treat cells with this compound or Vehicle (DMSO) Start->Treat Heat Heat aliquots across a temperature gradient Treat->Heat Lyse Lyse cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Analyze Analyze soluble Mps1 in supernatant via Western Blot Centrifuge->Analyze End End: Compare melting curves Analyze->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic Start Issue: No decrease in Mps1 phosphorylation observed via Western Blot Check_Sync Are cells properly synchronized in mitosis? Start->Check_Sync Check_Drug Is this compound concentration and incubation time sufficient? Check_Sync->Check_Drug Yes Sol_Sync Optimize synchronization protocol. Confirm mitotic index. Check_Sync->Sol_Sync No Check_Lysis Does lysis buffer contain active phosphatase inhibitors? Check_Drug->Check_Lysis Yes Sol_Drug Perform dose-response and time-course. Check_Drug->Sol_Drug No Sol_Lysis Prepare fresh lysis buffer. Check_Lysis->Sol_Lysis No End Re-run experiment Check_Lysis->End Yes Sol_Sync->End Sol_Drug->End Sol_Lysis->End

Caption: Troubleshooting decision tree for Western blot analysis.

References

Technical Support Center: Mitigating AZ3146 Resistance in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the MPS1 inhibitor, AZ3146, in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1] By inhibiting MPS1, this compound overrides the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What is the most likely cause?

A2: The most frequently documented mechanism for acquired resistance to this compound and other MPS1 inhibitors is the emergence of point mutations within the kinase domain of MPS1.[1][2] These mutations can sterically hinder the binding of this compound to the ATP-binding pocket of MPS1, thereby reducing its inhibitory effect.[1]

Q3: Are there specific mutations in MPS1 that have been identified to confer resistance to this compound?

A3: Yes, studies have identified several point mutations in the MPS1 kinase domain that confer resistance to this compound. One notable study generated this compound-resistant HCT116 cell lines and identified mutations such as p.S611G and p.I531M.[1] Other mutations, like p.C604Y and p.C604W, have also been shown to confer resistance to MPS1 inhibitors.[3][4]

Q4: If we identify a resistance-conferring mutation in MPS1, will other MPS1 inhibitors also be ineffective?

A4: Not necessarily. The phenomenon of cross-resistance is variable and depends on the specific mutation and the chemical structure of the alternative MPS1 inhibitor.[2] Some mutations may confer broad resistance, while others may be sensitive to different classes of MPS1 inhibitors.[2][3] For example, the C604Y mutation in MPS1 confers resistance to NMS-P715 and its derivative Cpd-5, but not to reversine.[3]

Q5: Beyond direct mutations in MPS1, what other cellular changes might contribute to reduced sensitivity to this compound over time?

A5: While direct target mutation is a primary mechanism, long-term resistance to kinase inhibitors can also involve the activation of bypass signaling pathways that promote cell survival. Though specific data for this compound is limited, general mechanisms of resistance to kinase inhibitors include the upregulation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways.[5][6][7] Additionally, alterations in the expression levels of mitotic checkpoint proteins, such as CDC20, could potentially influence sensitivity to MPS1 inhibitors.[8]

Q6: How can the tumor microenvironment (TME) influence the long-term efficacy of this compound?

A6: The TME can contribute to drug resistance through various mechanisms. Cancer-associated fibroblasts (CAFs) are a key component of the TME and can promote resistance by secreting growth factors, cytokines, and extracellular matrix components that create a protective niche for cancer cells.[5][9][10] For instance, CAFs can secrete factors that activate pro-survival signaling pathways in cancer cells, potentially counteracting the cytotoxic effects of this compound.[11] They can also contribute to a physical barrier that may limit drug penetration.[9]

Troubleshooting Guide

Problem: Decreased cell death and increased cell proliferation observed in this compound-treated cancer cell lines after several passages.

Possible Cause Suggested Action
Emergence of MPS1 mutations 1. Sequence the kinase domain of the MPS1 gene in the resistant cell population to identify potential mutations. 2. Compare the sequence to the parental, sensitive cell line.
Activation of bypass signaling pathways 1. Perform Western blot analysis to assess the activation status of key survival pathways (e.g., PI3K/Akt, MAPK/ERK) in both sensitive and resistant cells. 2. Look for increased phosphorylation of key signaling proteins like Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204).
Altered expression of mitotic checkpoint proteins 1. Use Western blotting or immunofluorescence to compare the expression levels of key mitotic checkpoint proteins (e.g., BubR1, KNL1) between sensitive and resistant cells.
Drug efflux or metabolism 1. While less documented for this compound, consider assessing the expression of multidrug resistance transporters (e.g., P-glycoprotein).

Problem: Inconsistent results or lack of efficacy with this compound and taxane combination therapy.

Possible Cause Suggested Action
Suboptimal dosing or scheduling 1. Perform a dose-response matrix experiment to determine the optimal concentrations and ratios for synergistic effects. 2. Evaluate different scheduling strategies (e.g., sequential vs. concurrent administration).
Cell line-specific differences 1. The synergistic effect may be cell-line dependent. Test the combination in a panel of cell lines to determine the spectrum of activity.
Inappropriate assessment of synergy 1. Use appropriate software (e.g., SynergyFinder) to calculate synergy scores and generate synergy maps based on established models like Bliss, Loewe, or ZIP.[12]

Experimental Protocols

Generation of this compound-Resistant Cell Lines

Objective: To develop cell lines with acquired resistance to this compound for mechanistic studies.

Methodology:

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Dose Escalation:

    • Culture the parental cells in media containing this compound at a starting concentration equal to the IC10-IC20.

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.

    • At each concentration, allow the cells to recover and expand. This process can take several months.

  • Isolation of Resistant Clones: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), single-cell clone isolation can be performed using limiting dilution or cloning cylinders.

  • Confirmation of Resistance: Characterize the resistant clones by performing a dose-response curve and calculating the new IC50 for this compound. A significant shift in the IC50 compared to the parental line confirms resistance.

Analysis of MPS1 Signaling and Bypass Pathways by Western Blot

Objective: To investigate changes in protein expression and phosphorylation in this compound-resistant cells.

Methodology:

  • Cell Lysis: Lyse parental and this compound-resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • MPS1 Signaling: Phospho-MPS1 (Thr676), Total MPS1, Phospho-BubR1 (Thr680), Total BubR1, Phospho-KNL1.

      • PI3K/Akt Pathway: Phospho-Akt (Ser473), Pan-Akt.

      • MAPK/ERK Pathway: Phospho-ERK1/2 (Thr202/Tyr204), Pan-ERK1/2.

      • Loading Control: GAPDH or β-actin.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Assessment of Mitotic Checkpoint Protein Localization by Immunofluorescence

Objective: To visualize the subcellular localization of key mitotic checkpoint proteins in response to this compound treatment.

Methodology:

  • Cell Culture: Grow cells on glass coverslips.

  • Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a positive control (e.g., nocodazole) to induce mitotic arrest.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with primary antibodies against mitotic checkpoint proteins (e.g., BubR1, Mad2).

    • Wash and incubate with fluorophore-conjugated secondary antibodies.

  • Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

Visualizations

AZ3146_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Spindle Assembly Checkpoint (SAC) cluster_downstream Downstream Events Mitotic Stress Mitotic Stress MPS1 MPS1 Mitotic Stress->MPS1 Activates Bub1 Bub1 MPS1->Bub1 Phosphorylates KNL1 KNL1 Bub1->KNL1 Phosphorylates Mad1 Mad1 Mad2 Mad2 Mad1->Mad2 APC/C APC/C Mad2->APC/C Inhibits KNL1->Mad1 Anaphase Anaphase APC/C->Anaphase Promotes Mitotic Exit Mitotic Exit Anaphase->Mitotic Exit This compound This compound This compound->MPS1 Inhibits

Caption: this compound inhibits MPS1, disrupting the Spindle Assembly Checkpoint.

Resistance_Workflow cluster_generation Resistant Cell Line Generation cluster_characterization Characterization cluster_mitigation Mitigation Strategies Parental Cells Parental Cells Dose Escalation Dose Escalation Parental Cells->Dose Escalation Treat with this compound Resistant Population Resistant Population Dose Escalation->Resistant Population Clonal Selection Clonal Selection Resistant Population->Clonal Selection IC50 Assay IC50 Assay Clonal Selection->IC50 Assay Sequencing (MPS1) Sequencing (MPS1) Clonal Selection->Sequencing (MPS1) Western Blot Western Blot Clonal Selection->Western Blot Clonogenic Assay Clonogenic Assay Clonal Selection->Clonogenic Assay Combination Therapy Combination Therapy Western Blot->Combination Therapy Identify Bypass Pathways

Caption: Workflow for developing and characterizing this compound resistant cells.

Combination_Therapy_Logic cluster_drugs Therapeutic Agents cluster_effects Cellular Effects This compound This compound SAC Override SAC Override This compound->SAC Override Taxane Taxane Microtubule Stabilization Microtubule Stabilization Taxane->Microtubule Stabilization Mitotic Errors Mitotic Errors SAC Override->Mitotic Errors Increases Microtubule Stabilization->Mitotic Errors Increases Cell Death Cell Death Mitotic Errors->Cell Death Leads to

Caption: Synergy between this compound and taxanes enhances mitotic errors.

References

AZ3146 Technical Support Center: Interpreting Unexpected Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected experimental results with AZ3146, a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase.

Introduction to this compound

This compound is a small molecule inhibitor primarily targeting the Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Mps1 by this compound leads to a premature exit from mitosis, often resulting in chromosome missegregation and abnormal cell division.[1] While highly selective for Mps1, this compound has been noted to have less potent effects on other kinases, which may contribute to unexpected cellular phenotypes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My cells are arresting in the G1 phase of the cell cycle after this compound treatment, not undergoing abnormal mitosis as expected. Why might this be happening?

A1: While the primary effect of this compound is to override the spindle assembly checkpoint and accelerate mitotic exit, a G1 arrest could be an indirect consequence or indicative of an off-target effect, especially at higher concentrations or in specific cell lines.

  • Possible Explanation 1: Off-Target Effects. this compound is known to be a less potent inhibitor of other kinases such as Focal Adhesion Kinase (FAK), c-Jun N-terminal kinases (JNK1 and JNK2), and Kit.[1] The FAK and JNK signaling pathways are involved in cell cycle progression, and their inhibition can potentially lead to a G1 arrest.

  • Possible Explanation 2: Cellular Stress Response. The induction of abnormal mitosis and aneuploidy by this compound can trigger a p53-dependent cell cycle arrest in the subsequent G1 phase in p53-proficient cells. This is a cellular defense mechanism to prevent the proliferation of cells with genomic abnormalities.

  • Troubleshooting Steps:

    • Confirm this compound Concentration: Ensure you are using the appropriate concentration of this compound. A dose-response experiment is recommended to identify the optimal concentration for inducing mitotic defects without causing excessive toxicity or off-target effects.

    • Cell Cycle Analysis: Perform a time-course cell cycle analysis using propidium iodide staining and flow cytometry to precisely determine the kinetics of cell cycle progression and arrest. (See Experimental Protocols section for a detailed method).

    • Assess p53 Status: Determine the p53 status of your cell line. If the cells are p53-wildtype, the G1 arrest may be an expected downstream consequence of mitotic errors.

    • Evaluate Off-Target Pathway Activity: Use western blotting to check the phosphorylation status of key proteins in the FAK and JNK signaling pathways to see if they are being inhibited at the concentration of this compound you are using.

Q2: I am observing a high level of apoptosis in my cell cultures treated with this compound, even at concentrations that are reported to be selective for Mps1. Is this expected?

A2: Yes, apoptosis is a potential and not entirely unexpected outcome of this compound treatment.

  • Possible Explanation 1: Consequence of Mitotic Catastrophe. The primary mechanism of action of this compound, causing severe chromosome missegregation, can lead to a form of cell death known as mitotic catastrophe. Cells that exit mitosis with a highly abnormal genome may subsequently undergo apoptosis.

  • Possible Explanation 2: Off-Target Effects on Survival Pathways. The JNK signaling pathway, a known off-target of this compound, is a key regulator of apoptosis. Activation of the JNK pathway is often associated with pro-apoptotic signals. Inhibition of JNK by this compound could potentially dysregulate this balance, although the precise effect would be cell-context dependent. The FAK and Kit signaling pathways are also involved in cell survival, and their inhibition could contribute to apoptosis.

  • Troubleshooting Steps:

    • Apoptosis Assays: Quantify the level of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by performing a TUNEL assay.

    • Caspase Activation: Use western blotting to check for the cleavage of caspase-3, a key executioner caspase in apoptosis.

    • Dose-Response Analysis: Perform a dose-response experiment to see if the level of apoptosis correlates with the concentration of this compound. This can help to distinguish between on-target and off-target-driven apoptosis.

Q3: My immunofluorescence experiments do not show a decrease in Mad2 localization at the kinetochores after this compound treatment. What could be the issue?

A3: A lack of change in Mad2 localization is unexpected, as Mps1 activity is required for the recruitment of Mad2 to unattached kinetochores.[1]

  • Possible Explanation 1: Suboptimal Experimental Conditions. The timing of this compound treatment and cell fixation is critical. The effect of this compound on Mad2 localization is most prominent in cells that are in mitosis.

  • Possible Explanation 2: Antibody Issues. The anti-Mad2 antibody may not be performing optimally, or the epitope it recognizes may be masked.

  • Possible Explanation 3: Inactive Compound. The this compound compound may have degraded.

  • Troubleshooting Steps:

    • Synchronize Cells: Synchronize your cells at the G2/M boundary (e.g., using a CDK1 inhibitor like RO-3306) and then release them into a medium containing this compound. This will enrich the population of mitotic cells.

    • Optimize Fixation and Staining: Review and optimize your immunofluorescence protocol. Ensure proper permeabilization to allow antibody access to the kinetochores. (See Experimental Protocols section for a detailed method).

    • Include Positive and Negative Controls: Use a positive control (e.g., cells treated with a microtubule-depolymerizing agent like nocodazole to induce a strong SAC arrest with high Mad2 at kinetochores) and a negative control (untreated mitotic cells) to validate your experimental setup.

    • Verify Compound Activity: Test the activity of your this compound stock by performing a cell viability assay or by observing the expected mitotic override phenotype via live-cell imaging.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound.

TargetIC50PotencyReference
Mps1~35 nMHigh[1]
FAKNot reportedLess Potent[1]
JNK1Not reportedLess Potent[1]
JNK2Not reportedLess Potent[1]
KitNot reportedLess Potent[1]

Note: Specific IC50 values for the off-target kinases are not consistently reported in the literature, which describes them as "less potent" targets compared to Mps1.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash once with PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

Immunofluorescence for Mad2 Localization

Objective: To visualize the subcellular localization of the Mad2 protein.

Materials:

  • Coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (anti-Mad2)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips to the desired confluency.

  • Treat the cells with this compound for the desired time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-Mad2 antibody (diluted in blocking solution) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the samples using a fluorescence microscope.

Visualizations

Signaling Pathways

Mps1_Signaling_Pathway cluster_input Upstream Signals cluster_core Mps1 Activation cluster_downstream Spindle Assembly Checkpoint cluster_inhibitor Inhibitor Action Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached_Kinetochores->Mps1 pMps1 p-Mps1 (Active) Mps1->pMps1 Autophosphorylation Mad1_Mad2 Mad1/Mad2 Complex pMps1->Mad1_Mad2 Recruitment to Kinetochores MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC APC_C APC/C MCC->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Inhibition of Securin Degradation This compound This compound This compound->pMps1 Inhibition

Caption: Mps1 Signaling Pathway and the Action of this compound.

Off_Target_Signaling_Pathways cluster_fak FAK Signaling cluster_jnk JNK Signaling cluster_kit Kit Signaling cluster_inhibitor Inhibitor Action Integrins Integrins FAK FAK Integrins->FAK FAK_downstream Cell Proliferation, Survival, Migration FAK->FAK_downstream Stress_Signals Stress Signals JNK JNK Stress_Signals->JNK JNK_downstream Apoptosis, Inflammation JNK->JNK_downstream SCF Stem Cell Factor (SCF) Kit Kit SCF->Kit Kit_downstream Cell Survival, Proliferation Kit->Kit_downstream This compound This compound This compound->FAK Less Potent Inhibition This compound->JNK Less Potent Inhibition This compound->Kit Less Potent Inhibition Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Verify this compound Concentration Start->Check_Concentration Cell_Cycle_Analysis Perform Cell Cycle Analysis Check_Concentration->Cell_Cycle_Analysis Apoptosis_Assay Perform Apoptosis Assay Check_Concentration->Apoptosis_Assay IF_Mad2 Immunofluorescence for Mad2 Check_Concentration->IF_Mad2 Evaluate_Off_Target Assess Off-Target Pathway Activity Cell_Cycle_Analysis->Evaluate_Off_Target Apoptosis_Assay->Evaluate_Off_Target Interpret_Results Interpret Results and Refine Experiment IF_Mad2->Interpret_Results Evaluate_Off_Target->Interpret_Results

References

Technical Support Center: AZ3146 Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for immunofluorescence (IF) experiments utilizing AZ3146, a potent and selective inhibitor of the monopolar spindle 1 (Mps1) kinase.[1] This guide is intended for researchers, scientists, and drug development professionals to help navigate potential challenges and achieve optimal staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor that selectively targets the Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[2] The SAC is a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis by preventing the premature separation of sister chromatids. This compound inhibits the catalytic activity of Mps1, which in turn disrupts the recruitment of essential checkpoint proteins to the kinetochores, the protein structures on chromosomes where spindle fibers attach. This leads to a compromised SAC and can result in abnormal chromosome segregation.

Q2: What are the expected effects of this compound treatment on protein localization in immunofluorescence?

A2: Treatment with this compound is expected to alter the localization of several key kinetochore proteins. Specifically, you should anticipate a significant reduction in the kinetochore localization of Mad1 and Mad2.[3] Interestingly, inhibition of Mps1's kinase activity with this compound has been shown to increase the abundance of Mps1 itself at the kinetochores.[2] The localization of centromere protein E (CENP-E) to kinetochores may also be impaired.

Q3: What is a typical working concentration for this compound in cell culture for immunofluorescence experiments?

A3: Based on published studies, a working concentration of 2 µM this compound is effective for inhibiting Mps1 and observing downstream effects on kinetochore protein localization in HeLa cells.[2] However, the optimal concentration may vary depending on the cell line and experimental conditions, so a dose-response experiment is recommended.

Immunofluorescence Troubleshooting Guide

This guide addresses common issues encountered during immunofluorescence experiments with this compound.

Problem 1: Weak or No Signal
Possible CauseRecommended Solution
Low Target Protein Expression Ensure that the target protein is sufficiently expressed in your cell line. You may need to synchronize cells in mitosis, when Mps1 and other SAC proteins are most active.
Ineffective this compound Treatment Confirm the activity of your this compound stock. As a positive control for drug activity, you can assess downstream effects, such as a reduction in Mad2 staining at the kinetochores.
Suboptimal Primary Antibody Concentration The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution.[4]
Incorrect Secondary Antibody Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[5]
Inadequate Fixation or Permeabilization The fixation or permeabilization protocol may be masking the epitope. For phospho-specific antibodies, 4% formaldehyde is recommended to inhibit phosphatases.[6] If using formaldehyde, ensure adequate permeabilization with a detergent like Triton X-100.[5]
Signal Fading (Photobleaching) Minimize exposure of your slides to light. Use an anti-fade mounting medium and image your samples promptly after staining.[6]
Problem 2: High Background
Possible CauseRecommended Solution
Primary Antibody Concentration Too High An excessively high concentration of the primary antibody can lead to non-specific binding. Reduce the antibody concentration and/or the incubation time.[4]
Insufficient Blocking Inadequate blocking can result in non-specific antibody binding. Increase the blocking time or try a different blocking agent, such as serum from the same species as the secondary antibody.[4]
Inadequate Washing Ensure thorough washing steps between antibody incubations to remove unbound antibodies.[7]
Autofluorescence Some cells and tissues exhibit natural fluorescence. To check for this, examine an unstained sample under the microscope. If autofluorescence is present, you can try using a quenching agent like sodium borohydride or Sudan Black B.[5]
Secondary Antibody Non-Specificity Run a control where the primary antibody is omitted. If staining is still observed, your secondary antibody may be binding non-specifically.[4]
Problem 3: Non-Specific Staining or Unexpected Localization
Possible CauseRecommended Solution
Cross-Reactivity of Primary Antibody The primary antibody may be recognizing other proteins. Ensure your antibody has been validated for immunofluorescence.
Artifacts from Cell Stress or Death Drug treatments can induce stress or cell death, leading to altered protein localization and staining patterns. Ensure cells are healthy at the time of fixation.
Observing Expected this compound-Induced Changes Remember that this compound is expected to alter protein localization. A decrease in Mad2 at kinetochores is an expected outcome, not necessarily a technical error. Conversely, an increase in Mps1 localization at kinetochores is also an anticipated effect of the drug.[2]

Experimental Protocols

General Immunofluorescence Protocol for this compound Treatment

This protocol provides a general workflow for immunofluorescence staining of cultured cells treated with this compound.

Materials:

  • Cultured cells on coverslips or in chamber slides

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody diluted in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100)

  • Fluorophore-conjugated secondary antibody diluted in Antibody Dilution Buffer

  • DAPI or Hoechst for nuclear counterstaining

  • Anti-fade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto coverslips or chamber slides and allow them to adhere and grow to the desired confluency.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 2 µM) for the appropriate duration. Include a vehicle control (e.g., DMSO).

  • Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes. This step is necessary for intracellular targets.

  • Blocking: Wash with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the cells with the diluted primary antibody overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the diluted fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

  • Mounting: Wash once with PBS, then mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filters.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
This compound Concentration1-5 µM2 µM has been shown to be effective in HeLa cells.[2] Optimal concentration may vary by cell line.
This compound Incubation Time1-2 hoursDependent on the specific experimental question.
Primary Antibody Dilution1:100 - 1:1000Titration is necessary for optimal signal-to-noise ratio.
Secondary Antibody Dilution1:500 - 1:2000Refer to the manufacturer's datasheet.
Fixation Time (4% PFA)10-20 minutesOver-fixation can mask epitopes.
Permeabilization Time (0.2% Triton X-100)10-15 minutes
Blocking Time1 hour

Visualizations

AZ3146_Pathway cluster_kinetochore Kinetochore Mps1 Mps1 Kinase Mad1 Mad1 Mps1->Mad1 Recruits Mad2 Mad2 Mps1->Mad2 Recruits CENPE CENP-E Mps1->CENPE Recruits SAC Spindle Assembly Checkpoint (SAC) Activation Mad1->SAC Mad2->SAC Anaphase Anaphase SAC->Anaphase Prevents This compound This compound This compound->Mps1 Inhibits

Caption: this compound inhibits Mps1 kinase, disrupting the recruitment of Mad1/Mad2 and SAC activation.

IF_Workflow start Seed Cells treatment This compound Treatment start->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (0.2% Triton X-100) fixation->permeabilization blocking Blocking (5% Serum) permeabilization->blocking primary_ab Primary Antibody (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody (1-2 hours at RT) primary_ab->secondary_ab mount Counterstain & Mount secondary_ab->mount image Fluorescence Imaging mount->image

Caption: Standard experimental workflow for immunofluorescence staining after this compound treatment.

Troubleshooting_Tree cluster_weak cluster_bg start Problem with IF Signal? weak_signal Weak or No Signal start->weak_signal Yes high_bg High Background start->high_bg No, but... check_ab Check Antibody Concentrations weak_signal->check_ab Is Ab diluted correctly? check_drug Verify this compound Effect (e.g., reduced Mad2) weak_signal->check_drug Is drug working? check_protocol Optimize Fixation/ Permeabilization weak_signal->check_protocol Is protocol optimal? optimize_blocking Increase Blocking Time/ Change Agent high_bg->optimize_blocking Is blocking sufficient? titrate_ab Titrate Primary Ab Down high_bg->titrate_ab Is primary Ab too concentrated? check_autofluor Check Unstained Control high_bg->check_autofluor Is there autofluorescence?

Caption: A decision tree to troubleshoot common immunofluorescence issues with this compound.

References

Technical Support Center: AZ3146 for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts when using AZ3146 in live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the Monopolar spindle 1 (Mps1) kinase.[1] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures proper chromosome segregation during mitosis.[2] this compound inhibits the catalytic activity of Mps1, leading to a premature exit from mitosis, even in the presence of misaligned chromosomes.[1][3]

Q2: What are the known off-target effects of this compound?

While this compound is a selective Mps1 inhibitor, it has been shown to have less potent inhibitory effects on other kinases, including Focal Adhesion Kinase (FAK), c-Jun N-terminal kinases (JNK1 and JNK2), and Kit.[1] Researchers should be aware of these potential off-target effects, as they could contribute to unexpected cellular phenotypes.

Q3: What is the recommended working concentration for this compound in live-cell imaging?

The optimal concentration of this compound can vary depending on the cell type and experimental goals. However, a concentration of 2 µM has been effectively used in HeLa cells to override the spindle assembly checkpoint.[1][3] It is always recommended to perform a dose-response experiment to determine the lowest effective concentration that produces the desired phenotype in your specific cell line, while minimizing potential off-target effects and cytotoxicity.

Q4: How long should I incubate my cells with this compound before imaging?

The incubation time will depend on the specific process being investigated. To study the immediate effects on mitosis, imaging can begin shortly after adding this compound. For longer-term studies, it's important to consider the cell cycle timing. For example, inhibiting Mps1 before mitotic entry has different effects on the recruitment of checkpoint proteins compared to inhibition after mitotic entry.[1] Time-course experiments are recommended to determine the optimal incubation period for your experiment.[4][5][6]

Troubleshooting Guide

This guide addresses common issues and potential artifacts that may arise during live-cell imaging experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Rapid cell death or blebbing Phototoxicity: Excessive light exposure can damage cells, leading to apoptosis or necrosis.[7][8][9] Compound Toxicity: High concentrations of this compound or prolonged exposure may be toxic to certain cell lines.- Reduce laser power and exposure time to the minimum required for a sufficient signal-to-noise ratio.[7][10][11] - Use a more sensitive camera to allow for lower light levels.[11] - Perform a dose-response and time-course experiment to find the optimal, non-toxic concentration and incubation time for your cell line.[12] - Ensure the DMSO concentration in the final culture medium is low (typically <0.1%) as DMSO can be cytotoxic at higher concentrations.[12]
Abnormal mitotic events (e.g., chromosome missegregation, failed cytokinesis) On-target effect of this compound: this compound is expected to cause mitotic errors by inhibiting the spindle assembly checkpoint.[1][3] Approximately 90% of HeLa cells treated with this compound undergo abnormal mitoses.[1]- This is the expected phenotype and not necessarily an artifact. - Use control experiments (e.g., vehicle-treated cells) to distinguish the drug-induced phenotype from other experimental artifacts. - Carefully document and quantify the observed mitotic phenotypes as part of your experimental results.
Focal plane drift Temperature fluctuations: Changes in temperature can cause the microscope stage or plate to expand or contract, leading to a loss of focus.[7][8] Cellular changes: The dramatic morphological changes during abnormal mitosis induced by this compound can contribute to focus drift.- Use a stage-top incubator to maintain a stable temperature, humidity, and CO2 environment.[7][11] - Allow the sample and microscope to equilibrate to the desired temperature before starting the experiment. - Utilize an autofocus system if available on your microscope.[7][10]
Dim or fading fluorescence (photobleaching) Excessive light exposure: Fluorophores can be irreversibly damaged by high-intensity light, leading to a loss of signal over time.[13][14]- Minimize light exposure by using the lowest possible laser power and exposure times.[15] - Use an anti-fade mounting medium if compatible with your live-cell setup.[16] - Choose photostable fluorescent proteins or dyes for your experiment.
High background fluorescence Autofluorescence: Some cellular components (e.g., flavins, NADH) naturally fluoresce. Media components: Phenol red and other components in cell culture media can contribute to background fluorescence.[13]- Use imaging media specifically formulated for live-cell imaging that is free of phenol red and has low autofluorescence. - Subtract background fluorescence during image analysis.

Quantitative Data Summary

Parameter Value Cell Line Reference
IC50 (Mps1 inhibition) ~35 nMCell-free assay[1]
Effective Concentration (in cells) 2 µMHeLa[1][3]
Effect on Mitosis Duration Reduces from ~90 min to ~32 minHeLa[1]
Frequency of Abnormal Mitoses ~90%HeLa[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

  • Cell Seeding: Plate your cells of interest in a multi-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.

  • Drug Dilution: Prepare a serial dilution of this compound in your chosen cell culture medium. A starting range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Live-Cell Imaging: After the desired incubation time (e.g., 2, 4, 8, and 24 hours), acquire images using a live-cell imaging system. Monitor for both the desired phenotype (e.g., mitotic defects) and signs of cytotoxicity (e.g., cell death, blebbing).

  • Analysis: Quantify the percentage of cells exhibiting the phenotype of interest and the percentage of dead cells at each concentration. The optimal concentration is the lowest concentration that gives a robust phenotype with minimal cytotoxicity.

Protocol 2: Live-Cell Imaging of Mitosis with this compound

  • Cell Preparation: Seed cells expressing a fluorescently tagged protein of interest (e.g., H2B-GFP to visualize chromosomes) in a glass-bottom imaging dish.

  • Synchronization (Optional): To enrich for mitotic cells, you can synchronize the cells using a method like a thymidine block followed by release.

  • Microscope Setup: Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2. Allow the setup to equilibrate.

  • Pre-treatment Imaging: Acquire images of the cells before adding this compound to establish a baseline.

  • Treatment: Gently add pre-warmed medium containing the optimal concentration of this compound (and a vehicle control in a separate dish).

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images at a temporal resolution appropriate for observing mitosis (e.g., every 5-10 minutes).

  • Image Analysis: Analyze the acquired images to quantify mitotic timing, chromosome segregation fidelity, and other relevant parameters.

Visualizations

AZ3146_Signaling_Pathway This compound This compound Mps1 Mps1 Kinase This compound->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Anaphase Anaphase SAC->Anaphase Inhibits Mitotic_Exit Mitotic Exit Anaphase->Mitotic_Exit Leads to

Caption: this compound inhibits Mps1, leading to SAC inactivation and premature anaphase.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Cell_Seeding Seed Cells in Imaging Dish Microscope_Setup Microscope Setup & Equilibration Cell_Seeding->Microscope_Setup Drug_Prep Prepare this compound Working Solution Add_Drug Add this compound to Cells Drug_Prep->Add_Drug Microscope_Setup->Add_Drug Image_Acquisition Acquire Time-Lapse Images Add_Drug->Image_Acquisition Image_Processing Image Processing Image_Acquisition->Image_Processing Data_Quantification Data Quantification Image_Processing->Data_Quantification Interpretation Interpretation Data_Quantification->Interpretation

Caption: A general workflow for live-cell imaging experiments using this compound.

Troubleshooting_Logic Start Problem Observed in Live-Cell Imaging Is_Cell_Death Is there significant cell death/blebbing? Start->Is_Cell_Death Is_Mitotic_Defect Are there abnormal mitotic events? Is_Cell_Death->Is_Mitotic_Defect No Phototoxicity Potential Phototoxicity or Compound Toxicity Is_Cell_Death->Phototoxicity Yes Is_Focus_Drift Is the image out of focus? Is_Mitotic_Defect->Is_Focus_Drift No On_Target_Effect Expected On-Target Effect of this compound Is_Mitotic_Defect->On_Target_Effect Yes Temp_Instability Potential Temperature Instability Is_Focus_Drift->Temp_Instability Yes Solution_Toxicity Reduce light exposure Optimize drug concentration Phototoxicity->Solution_Toxicity Solution_On_Target Compare with controls Quantify phenotype On_Target_Effect->Solution_On_Target Solution_Focus Use environmental chamber Utilize autofocus Temp_Instability->Solution_Focus

Caption: A decision tree for troubleshooting common issues with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Mps1 Kinase Inhibitors: AZ3146 vs. Reversine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and cell cycle regulation, the precise inhibition of key cellular processes is paramount. Monopolar spindle 1 (Mps1) kinase, a critical component of the spindle assembly checkpoint (SAC), has emerged as a promising therapeutic target. This guide provides a detailed, data-driven comparison of two widely used Mps1 inhibitors, AZ3146 and Reversine, to aid researchers in selecting the optimal tool for their specific experimental needs.

This comparison guide delves into the specifics of each inhibitor, presenting quantitative data on their potency and selectivity, outlining detailed experimental protocols for their evaluation, and visualizing the cellular pathways they impact.

At a Glance: Key Differences

FeatureThis compoundReversine
Primary Target Mps1 KinaseMps1 Kinase
Potency (IC50 for Mps1) ~35 nM[1]~3-6 nM[2]
Selectivity Highly selective for Mps1[1][3]Known off-target effects on Aurora kinases, MEK1, and A3 adenosine receptors[4]
Primary Application Specific Mps1 inhibition studiesBroader kinase inhibition studies, cell fate manipulation

Mechanism of Action: Targeting the Spindle Assembly Checkpoint

Mps1 kinase is a central regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[5] By phosphorylating its substrates at the kinetochores, Mps1 initiates a signaling cascade that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Inhibition of Mps1 abrogates this checkpoint, leading to chromosome missegregation and, ultimately, cell death, making it an attractive target for cancer therapy.

Both this compound and Reversine are ATP-competitive inhibitors of Mps1. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets and thereby inactivating the SAC. This leads to a failure in chromosome alignment and an override of the mitotic checkpoint.[1]

Spindle_Assembly_Checkpoint cluster_kinetochore Unattached Kinetochore cluster_inhibitors Inhibitors Mps1 Mps1 Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 recruits Bub1_BubR1 Bub1/BubR1 Mps1->Bub1_BubR1 recruits APC_C APC/C-Cdc20 Mad1_Mad2->APC_C inhibits Bub1_BubR1->APC_C inhibits This compound This compound This compound->Mps1 Reversine Reversine Reversine->Mps1 Anaphase Anaphase APC_C->Anaphase promotes

Figure 1. Simplified signaling pathway of the Spindle Assembly Checkpoint and the points of inhibition by this compound and Reversine.

Quantitative Comparison of Inhibitor Performance

The efficacy and specificity of a kinase inhibitor are critical for interpreting experimental results. The following tables summarize the in vitro potency and selectivity of this compound and Reversine based on reported experimental data.

In Vitro Potency (IC50)
InhibitorTarget KinaseIC50 (nM)
This compound Mps135[1]
Reversine Mps1 (full-length)2.8 - 6[2]
Aurora B98.5[2]
Aurora A876[2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Kinase Selectivity Profile

A key differentiator between this compound and Reversine is their selectivity. This compound was designed for potent and selective inhibition of Mps1, while Reversine exhibits activity against a broader range of kinases.

This compound: Screening against a panel of 50 kinases revealed that at a concentration of 1 µM, this compound inhibited only four other kinases by more than 40%: FAK, JNK1, JNK2, and KIT.[1] This high degree of selectivity makes this compound a preferred tool for studies focused specifically on Mps1 function.

Reversine: Initially identified for its ability to induce dedifferentiation in myoblasts, Reversine was later characterized as a kinase inhibitor.[4] It exhibits potent inhibition of Mps1 but also targets Aurora kinases A and B.[2] The structural basis for its higher affinity for Mps1 over Aurora B has been elucidated, with the cyclohexyl and morpholinoaniline moieties of Reversine making more extensive contacts within the Mps1 ATP-binding pocket.[6][7] Its off-target effects also include inhibition of MEK1 and antagonism of the A3 adenosine receptor.[4]

Experimental Protocols

Reproducible and rigorous experimental design is essential. Below are detailed methodologies for key assays used to characterize Mps1 inhibitors.

In Vitro Mps1 Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified Mps1.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Purified Mps1 kinase - Kinase buffer - ATP (radiolabeled or for detection Ab) - Substrate (e.g., Myelin Basic Protein) Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of This compound or Reversine Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., autoradiography, ELISA) Stop_Reaction->Detect_Phosphorylation Calculate_IC50 Calculate IC50 values Detect_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Figure 2. General workflow for an in vitro Mps1 kinase assay to determine inhibitor potency.

Materials:

  • Purified recombinant Mps1 kinase

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP (including radiolabeled γ-³²P-ATP for autoradiography-based detection)

  • Mps1 substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)

  • This compound and Reversine dissolved in DMSO

  • Phosphocellulose paper or other means of separating phosphorylated substrate

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase buffer, purified Mps1, and the chosen substrate.

  • Add varying concentrations of this compound or Reversine to the reaction mixture. Include a DMSO-only control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate.

  • Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Spindle Assembly Checkpoint Assay

This assay evaluates the ability of the inhibitors to override the SAC in living cells.

Principle: Cells treated with a microtubule-depolymerizing agent, such as nocodazole, will arrest in mitosis due to the activation of the SAC. An effective Mps1 inhibitor will override this arrest, causing the cells to exit mitosis prematurely.

Materials:

  • HeLa or other suitable human cell line

  • Cell culture medium and supplements

  • Nocodazole

  • This compound and Reversine

  • Propidium iodide (PI) or a DNA dye for flow cytometry

  • Fixative (e.g., 70% ethanol)

  • Flow cytometer

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Synchronize cells at the G1/S boundary (e.g., using a double thymidine block) for a more uniform mitotic entry.

  • Release cells from the block and allow them to proceed towards mitosis.

  • Add nocodazole to the culture medium to induce mitotic arrest.

  • After a period of mitotic arrest (e.g., 12-16 hours), add varying concentrations of this compound or Reversine to the cells.

  • Incubate for a further 2-4 hours.

  • Harvest the cells, fix them in cold 70% ethanol, and stain the DNA with PI.

  • Analyze the cell cycle distribution by flow cytometry. A decrease in the population of cells in the G2/M phase indicates an override of the SAC.

Conclusion: Choosing the Right Inhibitor

The choice between this compound and Reversine hinges on the specific research question.

Reversine , while a potent Mps1 inhibitor, has a broader kinase inhibition profile. This property can be advantageous in studies exploring the effects of inhibiting multiple mitotic kinases or in phenotypic screens where the precise molecular target is initially unknown. However, attributing observed effects solely to Mps1 inhibition when using Reversine requires careful validation, for instance, through rescue experiments or comparison with more selective inhibitors like this compound.

References

A Comparative Guide to Mitotic Inhibitors: AZ3146 vs. CFI-400945

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two potent mitotic inhibitors, AZ3146 and CFI-400945. By targeting distinct key regulators of cell division, these compounds induce mitotic arrest through different mechanisms, offering unique tools for cancer research and therapeutic development. This document summarizes their performance, presents supporting experimental data, and provides detailed protocols for relevant assays.

Overview and Mechanism of Action

This compound is a selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a central component of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a critical surveillance mechanism that ensures each chromosome is properly attached to the mitotic spindle before the cell divides. By inhibiting MPS1, this compound effectively overrides the SAC.[1][2] This leads to a premature exit from mitosis, even in the presence of unattached chromosomes, resulting in severe chromosome missegregation and aneuploidy.[1]

CFI-400945 is a highly potent and selective inhibitor of Polo-Like Kinase 4 (PLK4) , the master regulator of centriole duplication.[3][4][5] Centrioles are fundamental to the formation of centrosomes, which organize the microtubule spindle necessary for chromosome segregation. CFI-400945 is an ATP-competitive inhibitor that disrupts the centriole duplication cycle.[5][6] This disruption leads to an abnormal number of centrosomes, causing the formation of defective mitotic spindles (e.g., multipolar spindles), which ultimately triggers mitotic catastrophe and apoptotic cell death.[3][4][5]

Interestingly, CFI-400945 exhibits a bimodal mechanism of action dependent on its concentration. At low concentrations, it can lead to centriole overduplication, whereas higher concentrations completely block centriole formation.[4][6][7]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and CFI-400945 based on available in vitro data.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundPrimary TargetIC50 / KᵢKey Off-Targets (IC50 > 40% inhibition)
This compound MPS1~35 nM (IC50)[1][2]FAK, JNK1, JNK2, KIT[1][2]
CFI-400945 PLK42.8 nM (IC50) / 0.26 nM (Kᵢ)[3][6]AURKB, TRKA, TRKB, Tie2/TEK[3][8]

Note: The inhibition of Aurora B by CFI-400945 at higher concentrations can contribute to its cellular phenotype, particularly cytokinesis failure.[7][9]

Table 2: Summary of Cellular Effects
FeatureThis compound (MPS1 Inhibition)CFI-400945 (PLK4 Inhibition)
Primary Mitotic Phenotype SAC override, premature anaphase, mitotic slippage.[1]Mitotic arrest, formation of abnormal (e.g., multipolar) spindles.[3][5]
Effect on Mitotic Timing Accelerates mitotic exit, shortening the duration of mitosis.[1]Induces G2/M arrest.[10]
Effect on Chromosomes Chromosome missegregation, aneuploidy.[1]Polyploidy, cytokinesis failure, DNA damage.[4][10][11]
Ultimate Cell Fate Aneuploidy-induced cell death.Apoptosis, mitotic catastrophe.[6][10]

Signaling Pathway and Workflow Diagrams

AZ3146_Mechanism cluster_kinetochore Unattached Kinetochore Kinetochore Kinetochore MPS1 MPS1 Kinase Kinetochore->MPS1 recruits Mad1_Mad2 Mad1/Mad2 Complex MPS1->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes formation This compound This compound This compound->MPS1 inhibits APC_C APC/C MCC->APC_C inhibits Separase Separase (Active) APC_C->Separase activates Anaphase Premature Anaphase & Aneuploidy Separase->Anaphase leads to

CFI_400945_Mechanism PLK4 PLK4 Kinase Centriole_Dup Centriole Duplication PLK4->Centriole_Dup regulates Abnormal_Centrosomes Abnormal Centrosome Number (≠2) PLK4->Abnormal_Centrosomes CFI CFI-400945 CFI->PLK4 inhibits Centrosome_Num Normal Centrosome Number (2) Centriole_Dup->Centrosome_Num ensures Bipolar_Spindle Bipolar Spindle Formation Centrosome_Num->Bipolar_Spindle Abnormal_Spindle Abnormal Spindle (Monopolar/Multipolar) Abnormal_Centrosomes->Abnormal_Spindle Normal_Mitosis Normal Mitosis Bipolar_Spindle->Normal_Mitosis Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Abnormal_Spindle->Mitotic_Catastrophe

MTT_Workflow start Seed cells in 96-well plate treat Treat with inhibitor (e.g., this compound or CFI-400945) and incubate start->treat add_mtt Add MTT reagent to each well treat->add_mtt incubate_mtt Incubate (e.g., 3-4 hours) to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., SDS-HCl or DMSO) incubate_mtt->solubilize read Read absorbance (e.g., at 570 nm) solubilize->read analyze Analyze data: Calculate cell viability read->analyze

Flow_Cytometry_Workflow start Harvest and count treated cells fix Fix cells in cold 70% ethanol start->fix wash Wash cells with PBS fix->wash rnase Treat with RNase A to remove RNA wash->rnase stain Stain DNA with Propidium Iodide (PI) rnase->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze DNA content: Gate G0/G1, S, G2/M phases acquire->analyze

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a generalized luminescence-based assay to measure kinase activity and determine inhibitor IC50 values.

  • Reagent Preparation : Prepare kinase buffer, recombinant kinase (MPS1 or PLK4), appropriate substrate, and ATP solution. Prepare a serial dilution of the inhibitor (this compound or CFI-400945).

  • Kinase Reaction : In a microplate, combine the kinase, its specific substrate, and the kinase buffer.

  • Initiate Reaction : Add the inhibitor at various concentrations to the wells. Include positive (no inhibitor) and negative (no kinase) controls. Start the reaction by adding a defined concentration of ATP.[12][13]

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).

  • Detection : Stop the reaction and add a detection reagent (e.g., ADP-Glo™). This reagent converts the ADP produced by the kinase reaction into a luminescent signal.[14]

  • Measurement : Read the luminescence on a plate reader.

  • Data Analysis : Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[15][16][17]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.[18]

  • Inhibitor Treatment : Treat the cells with a range of concentrations of this compound or CFI-400945. Include untreated and solvent-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Remove the treatment media and add 100 µL of fresh serum-free media and 10 µL of MTT stock solution (5 mg/mL) to each well.[17][18]

  • Incubation : Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, protected from light.[16][18] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization : Add 100-150 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[15]

  • Data Analysis : Subtract the background absorbance from all readings and express the viability of treated cells as a percentage of the untreated control.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content in a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]

  • Cell Preparation : Culture and treat cells with inhibitors for the desired time. Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation : Wash the cells once with PBS. Resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise.[20][21] Fix for at least 30 minutes at 4°C.[20]

  • Washing : Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS to remove the ethanol.[21]

  • RNA Digestion : Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.[20][22]

  • DNA Staining : Add propidium iodide (PI) staining solution to a final concentration of approximately 50 µg/mL.[20][22]

  • Incubation : Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[23]

  • Flow Cytometry : Analyze the samples on a flow cytometer. Use gating strategies to exclude doublets and analyze the DNA content histogram of the single-cell population.[22]

  • Data Analysis : Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M peaks and quantify the percentage of cells in each phase.[20]

References

Comparative Analysis of Mps1 Inhibitors in Breast Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A new class of drugs targeting Monopolar spindle 1 (Mps1) kinase is showing promise in the fight against breast cancer, particularly aggressive subtypes like triple-negative breast cancer (TNBC). This guide provides a comparative analysis of three key Mps1 inhibitors: BOS172722 (also known as CCT289346), BAY 1217389, and CFI-402257, offering a resource for researchers, scientists, and drug development professionals.

Mps1 is a crucial protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the accurate segregation of chromosomes during cell division.[1] In many cancer cells, including breast cancer, Mps1 is overexpressed, allowing tumor cells to tolerate chromosomal instability and continue to proliferate. By inhibiting Mps1, these drugs force cancer cells to exit mitosis prematurely with an incorrect number of chromosomes, leading to a type of cell death known as mitotic catastrophe.[1][2] This targeted approach offers a potential therapeutic window, as cancer cells are often more reliant on a functional SAC than normal cells.

Performance Comparison of Mps1 Inhibitors

The efficacy of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) in cancer cell lines. A lower value indicates greater potency. While direct comparative studies across all three inhibitors in the same panel of breast cancer cell lines are limited, the available data provides valuable insights into their relative potencies.

InhibitorTargetBiochemical IC50Cellular Activity (Breast Cancer Cell Lines)Reference
BOS172722 Mps111 nMGI50: 11 nM (MDA-MB-231)[1]
BAY 1217389 Mps1< 10 nMMedian IC50: 6.7 nM (across various tumor cell lines)[3]
CFI-402257 Mps1/TTK1.7 nMEC50: 6.5 nM (Cellular Mps1 inhibition)[1]

Note: IC50 and GI50 values can vary depending on the cell line and the specific experimental conditions used. The data presented here is for comparative purposes and is based on available research.

Mechanism of Action: The Spindle Assembly Checkpoint

The primary mechanism of action for these Mps1 inhibitors is the disruption of the spindle assembly checkpoint. The following diagram illustrates the simplified signaling pathway.

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Mps1 Inhibition Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 activates SAC_Proteins Spindle Assembly Checkpoint Proteins (e.g., Mad2, BubR1) Mps1->SAC_Proteins activates Premature_Anaphase Premature Anaphase & Chromosome Missegregation APC/C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC_Proteins->APC/C inhibits Anaphase Anaphase (Chromosome Segregation) APC/C->Anaphase promotes APC/C->Premature_Anaphase is active Mps1_Inhibitor Mps1 Inhibitor (BOS172722, BAY 1217389, CFI-402257) Mps1_Inhibitor->Mps1 Cell_Death Cell Death (Mitotic Catastrophe) Premature_Anaphase->Cell_Death

Caption: Mps1 signaling in the spindle assembly checkpoint and its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of Mps1 inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow Seed_Cells 1. Seed breast cancer cells in a 96-well plate Add_Inhibitor 2. Add varying concentrations of Mps1 inhibitor Seed_Cells->Add_Inhibitor Incubate_1 3. Incubate for 48-72 hours Add_Inhibitor->Incubate_1 Add_MTT 4. Add MTT reagent to each well Incubate_1->Add_MTT Incubate_2 5. Incubate for 2-4 hours Add_MTT->Incubate_2 Add_Solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_2->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at 570 nm using a plate reader Add_Solubilizer->Measure_Absorbance Calculate_IC50 8. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a range of concentrations of the Mps1 inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Mps1 inhibitor at the desired concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add propidium iodide to the cell suspension and incubate in the dark for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Future Directions

The development of Mps1 inhibitors represents a significant advancement in targeted cancer therapy. Many of these inhibitors are currently being evaluated in clinical trials, often in combination with other chemotherapeutic agents like paclitaxel, to enhance their anti-tumor activity.[3] Future research will likely focus on identifying predictive biomarkers to determine which patients are most likely to respond to Mps1 inhibition and on developing next-generation inhibitors with improved efficacy and safety profiles. The continued investigation into the intricate role of Mps1 in cancer progression will undoubtedly pave the way for more effective and personalized treatment strategies for breast cancer patients.

References

AZ3146: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor AZ3146, focusing on its cross-reactivity profile against other kinases. The information is intended to assist researchers in interpreting experimental results and designing future studies.

Introduction

This compound is a potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] Mps1 ensures the fidelity of chromosome segregation during mitosis, and its inhibition can lead to aneuploidy and cell death, making it an attractive target for cancer therapy. Understanding the selectivity of small molecule inhibitors like this compound is crucial for predicting their biological effects and potential off-target toxicities. This guide summarizes the known cross-reactivity of this compound with other kinases and provides detailed experimental methodologies for assessing kinase inhibition.

Kinase Inhibition Profile of this compound

This compound demonstrates high potency against its primary target, Mps1, with a reported half-maximal inhibitory concentration (IC50) of approximately 35 nM.[1] While generally selective, this compound has been observed to exhibit some activity against a small number of other kinases.

Table 1: Quantitative Analysis of this compound Kinase Inhibition

KinaseIC50 (nM)% InhibitionNotes
Mps1 (TTK) ~35 -Primary target.
FAK>35>40%Less potent than against Mps1.[1]
JNK1>35>40%Less potent than against Mps1.[1]
JNK2>35>40%Less potent than against Mps1.[1]
Kit>35>40%Less potent than against Mps1.[1]

Data represents the most specific information available from public sources. The concentration at which >40% inhibition was observed for off-target kinases was not specified.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving Mps1 and a typical experimental workflow for determining kinase inhibitor selectivity.

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_spindle_assembly_checkpoint Spindle Assembly Checkpoint (SAC) Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 Recruits Mad2 Mad2 Mps1->Mad2 Recruits CENPE CENP-E Mps1->CENPE Recruits SAC_Active SAC Active Mad1->SAC_Active Mad2->SAC_Active Anaphase Anaphase SAC_Active->Anaphase Inhibits SAC_Inactive SAC Inactive SAC_Inactive->Anaphase Permits This compound This compound This compound->Mps1 Inhibits Kinase_Inhibitor_Profiling_Workflow start Start: Compound (this compound) Dilution Series kinase_assay In Vitro Kinase Assay (e.g., Radiometric or Luminescence-based) start->kinase_assay recombinant_kinases Panel of Recombinant Kinases recombinant_kinases->kinase_assay data_acquisition Data Acquisition (e.g., Scintillation Counting or Luminescence Reading) kinase_assay->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis end End: Kinase Selectivity Profile data_analysis->end

References

Validating the On-Target Effects of AZ3146: A Comparative Guide Using CRISPR and Other Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of AZ3146, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. A central focus is placed on the use of CRISPR/Cas9 technology as a definitive method for target validation, alongside a comparative analysis of alternative techniques.

Introduction to this compound and its Target: Mps1 Kinase

This compound is a small molecule inhibitor that selectively targets Monopolar Spindle 1 (Mps1) kinase with a reported IC50 of 35 nM.[1][2][3] Mps1 is a critical protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][4] Inhibition of Mps1 by this compound disrupts the SAC, leading to premature anaphase, chromosome missegregation, and ultimately, cell death in rapidly dividing cells.[5][6] This makes Mps1 an attractive therapeutic target in oncology. Validating that the observed cellular effects of this compound are a direct consequence of Mps1 inhibition is paramount for its development as a therapeutic agent.

CRISPR-Based Validation: The Gold Standard for On-Target Confirmation

CRISPR/Cas9 genome editing offers a precise and powerful tool to unequivocally validate the on-target effects of a drug. The core principle involves introducing a specific mutation in the target protein that confers resistance to the inhibitor. If cells expressing the mutant protein become resistant to the drug's effects, it provides strong evidence that the drug's mechanism of action is through the inhibition of that specific target.

For Mps1 inhibitors, a key resistance-conferring mutation has been identified: a cysteine to tyrosine substitution at position 604 (C604Y) in the human Mps1 protein.[2][4] This mutation has been shown to confer resistance to Mps1 inhibitors without abolishing the kinase activity of the protein.[3]

Experimental Workflow for CRISPR-Based Validation of this compound

experimental_workflow cluster_design 1. Design & Preparation cluster_transfection 2. Cell Line Engineering cluster_selection 3. Selection & Validation cluster_phenotypic 4. Phenotypic Assays Design_gRNA Design sgRNA targeting Mps1 C604 codon Synthesize Synthesize sgRNA & HDR template Design_gRNA->Synthesize Design_HDR Design HDR template with C604Y mutation & marker Design_HDR->Synthesize Transfection Co-transfect with Cas9, sgRNA & HDR template Synthesize->Transfection Cell_Culture Culture cancer cell line Cell_Culture->Transfection Selection Select for marker (e.g., antibiotic resistance) Transfection->Selection Clonal_Isolation Isolate single cell clones Selection->Clonal_Isolation Sequencing Sequence Mps1 locus to confirm C604Y mutation Clonal_Isolation->Sequencing WT_vs_Mutant Treat WT and Mps1-C604Y cells with varying concentrations of this compound Sequencing->WT_vs_Mutant Viability Cell Viability Assay (e.g., CellTiter-Glo) WT_vs_Mutant->Viability Mitotic_Arrest Mitotic Arrest Assay (e.g., Phospho-Histone H3 staining) WT_vs_Mutant->Mitotic_Arrest

Caption: Experimental workflow for validating this compound on-target effects using CRISPR/Cas9.

Detailed Experimental Protocol for CRISPR-Based Validation

1. Design and Cloning of sgRNA and HDR Template:

  • Design a single guide RNA (sgRNA) that targets the genomic region of the TTK gene (encoding Mps1) encompassing the C604 codon.
  • Design a homology-directed repair (HDR) template containing the desired C604Y mutation (TGT to TAT). The template should also include a silent mutation to prevent re-cutting by Cas9 after repair and a selection marker (e.g., a puromycin resistance gene flanked by LoxP sites).
  • Synthesize the sgRNA and the HDR template.

2. Cell Line Transfection and Selection:

  • Co-transfect a suitable cancer cell line (e.g., HeLa or U2OS) with a plasmid expressing Cas9, the designed sgRNA, and the HDR template.
  • After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for cells that have incorporated the HDR template.

3. Clonal Isolation and Genotyping:

  • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
  • Expand the clones and extract genomic DNA.
  • Perform PCR amplification of the targeted Mps1 locus followed by Sanger sequencing to confirm the presence of the C604Y mutation.

4. Phenotypic Characterization:

  • Treat both wild-type (WT) and Mps1-C604Y mutant cell lines with a dose-response of this compound.
  • Perform cell viability assays (e.g., CellTiter-Glo) to determine the IC50 of this compound in both cell lines.
  • Assess the ability of this compound to induce mitotic arrest and subsequent cell death in both cell lines using techniques such as flow cytometry for phospho-histone H3 (Ser10) staining or time-lapse microscopy.

Expected Quantitative Data
Cell LineThis compound IC50 (nM)% Mitotic Arrest at 100 nM this compound
Wild-Type35 ± 585 ± 7
Mps1-C604Y>100010 ± 3

Comparison with Alternative Validation Methods

While CRISPR provides the most definitive evidence, other methods can also be employed to support the on-target activity of this compound.

MethodPrincipleAdvantagesDisadvantages
CRISPR/Cas9 Knock-in Introduction of a drug-resistant mutation at the endogenous locus.Definitive on-target validation; physiologically relevant expression levels.Technically challenging; time-consuming.
RNA interference (RNAi) Transient or stable knockdown of Mps1 expression using siRNA or shRNA.Relatively quick and easy to implement.Incomplete knockdown; potential off-target effects; may not fully phenocopy pharmacological inhibition.
Kinase-Dead Mps1 Overexpression Expression of a catalytically inactive Mps1 mutant.Can reveal dominant-negative phenotypes.Overexpression may lead to non-physiological artifacts; does not directly test inhibitor binding.
In Vitro Kinase Assays Measuring the direct inhibition of recombinant Mps1 by this compound.Direct measure of enzyme inhibition; allows for selectivity profiling against other kinases.Does not capture cellular context (e.g., permeability, metabolism).
Chemical Genetics Use of an engineered Mps1 that is sensitive to a modified, otherwise inactive, inhibitor.Highly specific for the target kinase.Requires generation of a specific mutant cell line and a modified inhibitor.

Mps1 Signaling Pathway

Mps1_Pathway cluster_kinetochore Unattached Kinetochore cluster_sac Spindle Assembly Checkpoint (SAC) cluster_mitosis Mitotic Progression Mps1 Mps1 Mad1_Mad2 Mad1-Mad2 Complex Mps1->Mad1_Mad2 recruits & activates MCC Mitotic Checkpoint Complex (MCC: BubR1, Bub3, Mad2, Cdc20) Mad1_Mad2->MCC promotes formation APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase is inhibited, allowing This compound This compound This compound->Mps1

Caption: Simplified Mps1 signaling pathway in the spindle assembly checkpoint.

Conclusion

Validating the on-target effects of a kinase inhibitor like this compound is a critical step in its preclinical and clinical development. While various methods can provide supporting evidence, CRISPR/Cas9-mediated engineering of a drug-resistant mutant cell line stands out as the most rigorous and unambiguous approach. By demonstrating that a specific mutation in Mps1 confers resistance to this compound, researchers can confidently attribute the compound's cellular activity to the inhibition of its intended target. This guide provides a framework for designing and executing such validation studies, ultimately strengthening the scientific and therapeutic rationale for the continued development of this compound.

References

A Comparative Guide to the Phenotypic Effects of AZ3146 and Other Spindle Assembly Checkpoint (SAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle, the SAC prevents aneuploidy, a hallmark of many cancers. This makes key regulators of the SAC, such as the Monopolar Spindle 1 (MPS1) kinase, attractive targets for anticancer therapies. This guide provides a detailed comparison of the phenotypic effects of AZ3146, a potent MPS1 inhibitor, with other inhibitors targeting the SAC, supported by experimental data and protocols.

Mechanism of Action of SAC Inhibitors

The SAC signaling cascade originates at unattached kinetochores, protein structures on chromosomes where spindle microtubules attach.[1] The kinase MPS1 is a master regulator, initiating the recruitment and activation of other SAC proteins like MAD1, MAD2, and BUB1.[1][2] These proteins form the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[1] By inhibiting the APC/C, the SAC prevents the degradation of cyclin B and securin, thereby holding the cell in mitosis.[3]

SAC inhibitors, particularly MPS1 inhibitors like this compound and NMS-P715, disrupt this process by blocking the kinase activity of MPS1. This prevents the formation of the MCC, leading to premature APC/C activation, an override of the checkpoint, and a faulty, accelerated exit from mitosis.[4][5] Other inhibitors, such as Barasertib, target Aurora B kinase, another crucial mitotic regulator, which indirectly affects SAC function and leads to distinct phenotypic outcomes like cytokinesis failure.[6][7]

SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm KNL1 KNL1 Bub1 Bub1 KNL1->Bub1 Recruits Mad1 Mad1 Bub1->Mad1 Recruits Mps1 MPS1 Mps1->KNL1 P Mad2_C Mad2 (Closed) Mad1->Mad2_C Binds Mad2_O Mad2 (Open) Mad2_C->Mad2_O Converts Cdc20 Cdc20 Mad2_O->Cdc20 Binds MCC MCC (Mad2-Cdc20-BubR1-Bub3) Cdc20->MCC Forms APC APC/C MCC->APC Inhibits Anaphase Anaphase Onset APC->Anaphase Triggers Inhibitors This compound NMS-P715 Reversine Inhibitors->Mps1

Spindle Assembly Checkpoint (SAC) signaling pathway.

Comparative Analysis of Phenotypic Effects

The primary phenotypic consequence of potent MPS1 inhibition is the abrogation of the SAC, leading to accelerated and error-prone mitosis. This contrasts with inhibitors that have broader targets or different primary targets, such as the Aurora B inhibitor Barasertib, which primarily induces polyploidy through failed cytokinesis.

Parameter This compound NMS-P715 Reversine Barasertib (AZD1152-HQPA)
Primary Target(s) MPS1[4]MPS1[5]MPS1, Aurora B[8]Aurora B[6][7]
IC₅₀ ~35 nM (MPS1)[4]<10 µM (in cells)[9]0.5 µM (effective in cells)[8]0.36 nM (Aurora B)[6]
SAC Function Overrides SAC[4][10]Overrides SAC[5]Impairs SAC[8]Impairs SAC indirectly[7]
Mitotic Timing Accelerated (e.g., 32 min vs 90 min in HeLa)[4]Accelerated[5]Not specifiedMitotic arrest followed by slippage[6]
Chromosome Alignment Severe defects, failure to align[10]Severe defects[5]Chromosome congression failure[8]Chromosome misalignment[6]
Primary Phenotype Chromosome mis-segregation, aneuploidy[4]Massive aneuploidy, cell death[5][9]Polyploidy, apoptosis, congression failure[8][11]Endoreduplication, polyploidy (≥8N DNA)[7]
Effect on Kinetochores Reduces Mad2 (~15%) and Mad1 (~60%) localization[4][10]Affects kinetochore component localization[5]Reduces localization of RZZ complex and MAD1[12]Suppresses Histone H3 phosphorylation[6]
Cell Fate Abnormal mitosis (~90% of cells), cell death[4]Selective cell death in tumor cells[5][13]Apoptosis, reduced colony formation[11]Apoptosis, reduced cell viability[6]

Detailed Phenotypic Profiles

This compound (MPS1 Inhibitor) this compound is a highly potent and selective inhibitor of MPS1 kinase. Its primary effect is the complete override of the spindle assembly checkpoint.[4][10] In HeLa cells, treatment with this compound dramatically shortens the duration of mitosis from a typical 90 minutes to just 32 minutes.[4] This rapid progression is chaotic, with approximately 90% of cells undergoing abnormal mitosis, characterized by a failure to align chromosomes at the metaphase plate.[4][10] Mechanistically, this compound prevents the recruitment of key SAC proteins, significantly reducing Mad2 and moderately reducing Mad1 localization to the kinetochores.[4][10] The ultimate fate of these cells is mitotic catastrophe and cell death.

NMS-P715 (MPS1 Inhibitor) NMS-P715 is another selective MPS1 inhibitor with potent anticancer activity.[5] Similar to this compound, it forces cells into a premature and aberrant anaphase, leading to widespread aneuploidy and cell death.[5][9] A key characteristic of NMS-P715 is its selective cytotoxicity, showing a greater ability to inhibit the proliferation of tumor cells while having a lesser effect on normal, non-cancerous cells.[5][13] This suggests a potential therapeutic window for targeting cancers with high mitotic rates or existing chromosomal instability.

Reversine (Dual MPS1/Aurora B Inhibitor) Reversine was initially identified for its ability to induce cellular dedifferentiation but is also a potent inhibitor of both MPS1 and Aurora B kinases.[8][14] This dual activity results in a complex phenotype. Consistent with MPS1 inhibition, Reversine impairs the SAC and causes significant chromosome congression failure.[8] Consistent with Aurora B inhibition, it also leads to failed cytokinesis, resulting in the accumulation of polyploid cells and the induction of apoptosis.[11][14]

Barasertib (AZD1152) (Aurora B Inhibitor) Barasertib is a prodrug that converts to AZD1152-HQPA, a highly specific and potent inhibitor of Aurora B kinase.[6] Its mechanism is distinct from direct MPS1 inhibitors. By inhibiting Aurora B, Barasertib disrupts chromosome alignment, segregation, and crucially, cytokinesis.[7] The most prominent phenotypic outcome is endoreduplication—where cells replicate their DNA without dividing—leading to the formation of large, polyploid cells with DNA content of 8N or greater.[7] This is a hallmark of Aurora B inhibition and is often followed by apoptosis.[6]

Experimental Protocols

Accurate assessment of SAC inhibitor phenotypes relies on a set of core cell biology techniques.

Experimental_Workflow cluster_assays 4. Phenotypic Assays A 1. Cell Culture (e.g., HeLa, U2OS) B 2. Treatment (SAC Inhibitor series, Vehicle Control) A->B C 3. Incubation (Time-course, e.g., 24-72h) B->C D1 Cell Viability (MTT / MTS Assay) C->D1 D2 Cell Cycle / Mitosis (Flow Cytometry, IF Staining) C->D2 D3 Protein Analysis (Western Blot, IF) C->D3 E 5. Data Acquisition (Plate Reader, Microscope, Flow Cytometer) D1->E D2->E D3->E F 6. Data Analysis (IC50 curves, Statistical Analysis, Image Quantification) E->F

General experimental workflow for evaluating SAC inhibitors.

1. Cell Viability (MTT/MTS Assay) This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding : Plate 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[15]

  • Compound Treatment : Prepare serial dilutions of the inhibitors (e.g., this compound) in culture medium. Replace the medium in the wells with the inhibitor-containing medium and include a vehicle control (e.g., DMSO).[15]

  • Incubation : Incubate the plate for 48-72 hours at 37°C.[15]

  • Reagent Addition :

    • MTT Assay : Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate forms.[15] Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[16]

    • MTS Assay : Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.[16]

  • Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[15]

  • Analysis : Plot cell viability against inhibitor concentration to determine the IC₅₀ value.

2. Mitotic Arrest and Cell Cycle Analysis (Flow Cytometry) This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the detection of polyploidy.

  • Cell Treatment : Seed cells in 6-well plates and treat with inhibitors for a specified time (e.g., 12-24 hours). Include a positive control for mitotic arrest like nocodazole.[17][18]

  • Harvesting : Harvest both adherent and floating cells and wash with PBS.

  • Fixation : Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise for fixation. Incubate on ice for at least 30 minutes or store at -20°C.[17][19]

  • Staining : Wash the fixed cells to remove ethanol. Resuspend the pellet in a propidium iodide (PI) staining solution containing RNase A and incubate in the dark for 30 minutes.[17]

  • Data Acquisition : Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis : Generate histograms of PI fluorescence to visualize and quantify the percentage of cells in G0/G1 (2N DNA content), S phase, and G2/M (4N DNA content). Polyploid cells will appear as peaks with >4N DNA content.

3. Immunofluorescence Staining for Mitotic Phenotypes This method is used to visualize chromosome alignment, spindle formation, and the localization of specific proteins.

  • Cell Culture : Grow cells on glass coverslips in a multi-well plate and treat with inhibitors.

  • Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

  • Blocking and Staining : Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS). Incubate with primary antibodies against targets of interest (e.g., anti-α-tubulin for spindles, anti-phospho-histone H3 for mitotic cells, anti-MAD2 for kinetochore localization). Follow with fluorescently-labeled secondary antibodies.

  • Mounting : Stain DNA with a counterstain like DAPI and mount the coverslips on microscope slides.

  • Imaging : Acquire images using a fluorescence or confocal microscope.

  • Analysis : Quantify phenotypes such as the percentage of cells with misaligned chromosomes, multipolar spindles, or changes in the fluorescence intensity of kinetochore proteins.[12]

References

A Head-to-Head Battle of Mps1 Inhibitors: AZ3146 Versus the Next Generation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the first-generation Mps1 inhibitor, AZ3146, against emerging next-generation inhibitors. This document compiles and analyzes preclinical data to offer a clear perspective on their relative potency, selectivity, and therapeutic potential.

Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anticancer drug development. This compound was one of the pioneering potent and selective inhibitors of Mps1. However, the quest for improved efficacy and better pharmacological properties has led to the development of next-generation Mps1 inhibitors. This guide delves into the experimental data comparing this compound with prominent next-generation inhibitors, including Mps-BAY1, Mps-BAY2a, BAY 1161909, and BAY 1217389.

Quantitative Performance Analysis

The following tables summarize the key quantitative data from various preclinical studies, offering a side-by-side comparison of the biochemical potency and cellular activity of this compound and its successors.

Table 1: In Vitro Kinase Inhibitory Potency

InhibitorTargetIC50 (nM)Source
This compoundMps135[1][2][3][4]
Mps-BAY1Mps11-10
Mps-BAY2aMps11-10
BAY 1161909Mps1<10[5][6]
BAY 1217389Mps1<10[5][6]

Table 2: Cellular Activity in Cancer Cell Lines

InhibitorCell LineAssayIC50 / EffectSource
This compoundSMMC-7721Cell Cytotoxicity28.62 µM[3]
This compoundBEL-7404Cell Cytotoxicity7.13 µM[3]
Mps-BAY1 & Mps-BAY2aCancer CellsApoptosis InductionInduce mitotic catastrophe and apoptosis[7]
BAY 1161909 & BAY 1217389Various Tumor Cell LinesProliferationEfficiently inhibited proliferation (nM range)[5][6]

Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Mps1 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Mps1.

Methodology:

  • Reaction Setup: The kinase reaction is typically performed in a 96-well plate format. Each well contains the recombinant Mps1 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide), and ATP (often radiolabeled with γ-³²P).

  • Inhibitor Addition: Test compounds (this compound or next-generation inhibitors) are added at varying concentrations to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: The extent of phosphorylation is measured. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and quantifying the radioactivity using a scintillation counter. Alternatively, non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo) can be employed.

  • IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of Mps1 activity (IC50) is calculated by fitting the dose-response data to a suitable sigmoidal curve.

Cell Viability and Proliferation Assays

These assays assess the impact of Mps1 inhibitors on the survival and growth of cancer cells.

Methodology (MTT/MTS Assay):

  • Cell Seeding: Cancer cells (e.g., HeLa, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Mps1 inhibitors or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Formazan Formation: Viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product.

  • Solubilization and Measurement: For MTT, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. For MTS, the product is already soluble. The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value for cell viability is calculated from the dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of Mps1 inhibitors in a living organism.

Methodology:

  • Tumor Implantation: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once the tumors reach a predetermined volume, the mice are randomized into treatment groups. The Mps1 inhibitors are administered via a suitable route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. A control group receives a vehicle. In combination studies, a chemotherapeutic agent like paclitaxel may also be administered.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition (TGI) are calculated.

  • Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the treatment.

Visualizing the Mechanisms

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Mps1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Mps1 Activation cluster_downstream Spindle Assembly Checkpoint (SAC) Unattached Kinetochores Unattached Kinetochores Aurora_B Aurora B Unattached Kinetochores->Aurora_B activates Mps1_inactive Mps1 (inactive) Aurora_B->Mps1_inactive phosphorylates Mps1_active Mps1 (active) Mps1_inactive->Mps1_active autophosphorylation KNL1 KNL1 Mps1_active->KNL1 phosphorylates Bub1 Bub1 Mps1_active->Bub1 phosphorylates KNL1->Bub1 recruits Mad1 Mad1 Bub1->Mad1 recruits Mad2 Mad2 Mad1->Mad2 recruits Cdc20 Cdc20 Mad2->Cdc20 inhibits APC/C Anaphase-Promoting Complex (APC/C) Cdc20->APC/C activates Securin Securin APC/C->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Separase->Anaphase initiates AZ3146_NextGen This compound & Next-Gen Inhibitors AZ3146_NextGen->Mps1_active inhibit

Caption: Mps1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Culture (e.g., HeLa, HCT116) Compound_Treatment Treatment with This compound or Next-Gen Inhibitors Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (FACS, Western Blot) Compound_Treatment->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (Immunodeficient Mice) Apoptosis_Assay->Xenograft_Model Treatment_Regimen Inhibitor Administration (Single agent or Combo) Xenograft_Model->Treatment_Regimen Tumor_Measurement Tumor Volume Measurement Treatment_Regimen->Tumor_Measurement Efficacy_Analysis Efficacy & Toxicity Analysis Tumor_Measurement->Efficacy_Analysis End End Efficacy_Analysis->End Start Start Start->Kinase_Assay Start->Cell_Culture

Caption: Preclinical Evaluation Workflow.

Concluding Remarks

The development of Mps1 inhibitors has evolved significantly from the first-generation compound this compound to the more recent next-generation molecules. The compiled data indicates that the newer inhibitors, such as BAY 1161909 and BAY 1217389, exhibit enhanced potency at the biochemical level, with IC50 values in the low nanomolar range.[5][6] This translates to potent inhibition of cancer cell proliferation in vitro.

A key therapeutic strategy that has emerged from the preclinical evaluation of these next-generation inhibitors is their synergistic effect when combined with taxanes like paclitaxel. By abrogating the spindle assembly checkpoint, Mps1 inhibitors can push cancer cells with mitotic defects into a catastrophic cell division, leading to apoptosis. This is particularly effective in combination with microtubule-stabilizing agents that induce mitotic arrest.

While this compound laid the crucial groundwork for targeting Mps1 in cancer, the next-generation inhibitors demonstrate improved characteristics that have propelled them into clinical trials. The continued investigation of these compounds, both as monotherapies and in combination regimens, holds significant promise for the future of cancer treatment. This guide serves as a valuable resource for researchers in the field, providing a structured overview of the comparative preclinical data to inform future research and development efforts.

References

Head-to-Head Comparison: AZ3146 and NMS-P715 in Mps1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the inhibition of Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC), has emerged as a promising strategy.[1] Mps1 overexpression is prevalent in a variety of human tumors and is essential for the proliferation of cancerous cells.[1] This guide provides a detailed head-to-head comparison of two notable Mps1 inhibitors, AZ3146 and NMS-P715, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action and Cellular Effects

Both this compound and NMS-P715 are potent and selective inhibitors of Mps1 kinase.[2][3] They function by interfering with the catalytic activity of Mps1, which plays a crucial role in the SAC, a mechanism that ensures the proper alignment and segregation of chromosomes during mitosis.[1] Inhibition of Mps1 by either compound leads to a compromised SAC, causing cells to exit mitosis prematurely, before all chromosomes are correctly attached to the mitotic spindle.[3][4] This premature mitotic exit results in severe chromosome missegregation, leading to aneuploidy and, ultimately, cell death in cancer cells.[1][5]

This compound has been shown to significantly reduce the time HeLa cells spend in mitosis, from a typical 90 minutes to just 32 minutes.[2] This acceleration is often accompanied by abnormal mitoses, with a high percentage of cells either failing to align all chromosomes before anaphase or exiting mitosis without proper chromosome segregation.[2] Similarly, NMS-P715 has been observed to accelerate mitosis and induce massive aneuploidy, leading to cell death across various tumor cell lines.[1]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and NMS-P715, providing a comparative overview of their potency and cellular effects.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50Assay Conditions
This compound Mps1~35 nMCell-free assay[2]
Mps1 (human Mps1Cat)~35 nMIn vitro kinase assay with myelin basic protein as substrate[4]
NMS-P715 Mps1182 nMBiochemical kinase assay[3]

Table 2: Cellular Activity

CompoundCell LineAssayEndpointValue
This compound HCT116Growth inhibitionGI501.2 µM (72h)[2]
HCT116Mps1 autophosphorylationIC500.72 µM (2h)[2]
NMS-P715 U20SSpindle Assembly Checkpoint OverrideEC5065 nM[3]
HCT116Proliferation InhibitionNot specifiedInduces aneuploidy and inhibits proliferation at 1 µM[3][5]

Table 3: Kinase Selectivity

CompoundOff-Target Kinases Inhibited (>40% at 1µM or IC50 < 10µM)
This compound FAK, JNK1, JNK2, KIT[2][4]
NMS-P715 CK2, MELK, NEK6[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.

In Vitro Mps1 Kinase Assay (for this compound)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Mps1 kinase activity in a cell-free system.

Materials:

  • Recombinant human Mps1 catalytic domain (Mps1Cat)

  • Myelin basic protein (MBP) as a substrate

  • This compound at various concentrations

  • ATP (including radiolabeled ATP, e.g., 33P-γ-ATP)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 2.5 mM MgCl2, 1 mM MnCl2, 1 mM DTT, 3 µM NaVO3, 2 mM β-glycerophosphate, 0.2 mg/mL BSA)

  • P81 phosphocellulose paper or similar capture method

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, Mps1Cat, and MBP.

  • Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at the same temperature.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated ATP.

  • Measure the amount of incorporated radiolabel in the MBP substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3][4]

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of NMS-P715 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • Complete cell culture medium

  • NMS-P715 at various concentrations

  • 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in 384-well plates at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of NMS-P715 (typically in 0.1% DMSO) for 72 hours.

  • After the incubation period, equilibrate the plates to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Shake the plates for a few minutes to ensure complete cell lysis and signal stabilization.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell growth inhibition for each NMS-P715 concentration compared to the DMSO-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using the DOT language.

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_inhibitors Inhibitors cluster_sac Spindle Assembly Checkpoint (SAC) Mps1 Mps1 Mad1_Mad2 Mad1-Mad2 Complex Mps1->Mad1_Mad2 recruits & activates CENP_E CENP-E Mps1->CENP_E recruits SAC_Activation SAC Activation Mad1_Mad2->SAC_Activation This compound This compound This compound->Mps1 inhibits NMS_P715 NMS-P715 NMS_P715->Mps1 inhibits Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest maintains Chromosome_Segregation Correct Chromosome Segregation Mitotic_Arrest->Chromosome_Segregation allows time for

Mps1 signaling at the kinetochore and points of inhibition.

IP_Workflow start Nocodazole-arrested HeLa cell lysate treatment Treat with NMS-P715 or DMSO (control) start->treatment incubation Incubate with anti-cdc20 antibody and protein A/G beads treatment->incubation wash Wash beads to remove non-specific binding incubation->wash elution Elute bound proteins wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot for MCC components (e.g., cdc27, Mad2) sds_page->western_blot analysis Analyze changes in protein-protein interactions western_blot->analysis

Workflow for co-immunoprecipitation to assess MCC stability.

Conclusion

Both this compound and NMS-P715 are valuable research tools for probing the function of Mps1 and the spindle assembly checkpoint. While both compounds effectively inhibit Mps1 and induce a similar cellular phenotype of SAC override and subsequent cell death, they exhibit differences in their potency and kinase selectivity profiles. NMS-P715 appears to be more potent in cellular assays for SAC override, while the provided data for this compound offers a broader characterization against the Mps1 enzyme directly. The choice between these inhibitors may depend on the specific experimental context, such as the desired potency, the cell types being used, and the potential off-target effects that need to be considered. The detailed protocols and pathway diagrams provided in this guide serve as a resource for designing and interpreting experiments utilizing these Mps1 inhibitors.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling AZ3146

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with AZ3146, a potent and selective Mps1 kinase inhibitor, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential information on personal protective equipment (PPE), operational plans for handling and storage, and disposal protocols to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous, adherence to standard laboratory safety protocols is essential to minimize any potential risks. The following PPE is recommended when handling this compound:

  • Eye Protection: Wear safety glasses with side shields or goggles to protect against accidental splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential contamination.

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if handling large quantities or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Operational and Disposal Plans

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Refer to the product-specific information for precise storage temperatures, which are typically -20°C for the solid powder form.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available information.

PropertyValue
Molecular Weight 452.55 g/mol
CAS Number 1124329-14-1
Storage Temperature -20°C (Solid)
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0

Experimental Protocols

This compound is commonly used in cell-based assays to study its effects on the spindle assembly checkpoint and cell cycle progression. Below is a generalized protocol for its use in a cell culture experiment.

Preparation of Stock Solution:

  • This compound is typically supplied as a solid.

  • To prepare a stock solution, dissolve the compound in a suitable solvent, such as DMSO, to a desired concentration (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.

Cell Treatment:

  • Culture cells to the desired confluency in appropriate cell culture plates.

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired period to observe the effects of the compound.

Visualized Workflows

The following diagrams illustrate the general workflow for handling this compound and a typical experimental procedure.

AZ3146_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal a Don PPE b Prepare well-ventilated workspace a->b c Weigh this compound b->c d Dissolve in appropriate solvent c->d e Store stock solution at -20°C d->e f Dispose of waste per regulations e->f

Caption: A logical workflow for the safe handling of this compound.

Experimental_Workflow A Prepare this compound Stock Solution C Dilute Stock Solution to Working Concentration A->C B Culture Cells D Treat Cells with this compound B->D C->D E Incubate for Desired Time D->E F Analyze Cellular Effects E->F

Caption: A typical experimental workflow using this compound in cell culture.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.